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  • Product: 1,6-Dimethyl-1h-indole
  • CAS: 5621-15-8

Core Science & Biosynthesis

Foundational

The "Magic Methyl" at C6: A Comprehensive Whitepaper on the Total Synthesis of 1,6-Dimethyl-1H-indole from Indole via Remote C–H Functionalization

Executive Summary The incorporation of a methyl group into a heteroarene framework—often termed the "magic methyl" effect—can profoundly alter a drug candidate's lipophilicity, metabolic stability, and target binding aff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of a methyl group into a heteroarene framework—often termed the "magic methyl" effect—can profoundly alter a drug candidate's lipophilicity, metabolic stability, and target binding affinity [1]. Within the indole scaffold, functionalizing the C3 and C2 positions is synthetically trivial due to the inherent nucleophilicity of the electron-rich pyrrole ring. However, reaching the remote, electronically deactivated C6 position on the benzene core directly from an unsubstituted indole represents a grand challenge in modern organic synthesis.

This whitepaper outlines a state-of-the-art, self-validating synthetic workflow to synthesize 1,6-Dimethyl-1H-indole starting strictly from 1H-indole . By leveraging a dual-activation ruthenium-catalyzed C–H functionalization strategy, we bypass the innate electronic bias of the indole core, enabling precise, remote C6-methylation before traceless directing group cleavage and global N-methylation.

Strategic Retrosynthetic Analysis & The C6 Challenge

Direct electrophilic aromatic substitution (EAS) or C–H activation on unprotected indole invariably occurs at C3, followed by C2. To force reactivity to the C6 position, we must employ a steric and electronic blockade combined with a remote σ-activation relay .

Our strategy relies on the installation of an N -pyrimidinyl directing group and a C3-ester. The N -pyrimidine acts as a strong σ-donor to coordinate a Ru(II) precatalyst, while the C3-ester blocks the most reactive electrophilic site. This specific topological arrangement forces the Ru(II) center to undergo C2-cyclometalation. As demonstrated by Frost and colleagues, this C2-ruthenacycle alters the Fukui indices of the molecule, drastically increasing the radical susceptibility of the remote C6 position [2].

Retrosynthesis Target 1,6-Dimethyl-1H-indole Int1 6-Methyl-1H-indole-3-carboxylic acid Target->Int1 N-Methylation & Decarboxylation Int2 Methyl 6-methyl-1-(pyrimidin-2-yl) -1H-indole-3-carboxylate Int1->Int2 Traceless Cleavage Int3 Methyl 1-(pyrimidin-2-yl) -1H-indole-3-carboxylate Int2->Int3 Remote C6-Methylation (Ru-Catalysis) Start 1H-Indole Int3->Start C3-Esterification & N-Pyrimidination

Caption: Retrosynthetic workflow for 1,6-dimethyl-1H-indole via remote C6-activation.

Stage 1: Assembly of the Directing Scaffold

To enable remote functionalization, the indole must first be primed with the necessary directing architecture.

Protocol 1: Synthesis of Methyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate
  • Causality: The C3 position is blocked via acylation to prevent competitive C3-functionalization. The N -pyrimidine is installed to serve as the bidentate directing group for the subsequent Ru-catalysis.

  • Procedure:

    • C3-Acylation: Dissolve 1H-indole (10.0 mmol) in anhydrous DMF (30 mL) at 0 °C. Dropwise add trichloroacetyl chloride (12.0 mmol). Stir for 2 h, then quench with water to precipitate 3-trichloroacetylindole.

    • Methanolysis: Suspend the intermediate in MeOH (50 mL) and add NaOMe (2.0 equiv). Reflux for 4 h to yield methyl 1H-indole-3-carboxylate.

    • N-Pyrimidination: Dissolve the ester in DMF (40 mL). Add NaH (60% dispersion, 1.5 equiv) at 0 °C. After 30 min, add 2-chloropyrimidine (1.5 equiv) and heat to 80 °C for 12 h. Quench with sat. NH₄Cl and extract with EtOAc.

  • System Validation: TLC (Hexanes/EtOAc 3:1) will show a highly UV-active spot ( Rf​≈0.45 ). 1 H NMR (CDCl 3​ ) will confirm the disappearance of the broad N–H peak (~8.5 ppm) and the appearance of the pyrimidine aromatic protons (doublet at ~8.8 ppm, 2H).

Stage 2: Remote C6-Methylation via Ru-Catalysis

This is the critical transformation. Standard electrophilic methylation (e.g., MeI/AlCl 3​ ) fails on indoles. Instead, we utilize a Ru(II)-catalyzed radical relay mechanism. Potassium methyltrifluoroborate (MeBF 3​ K) is selected over methyl iodide as the methyl source because it acts as a slow-release reservoir for methyl radicals under oxidative conditions, preventing catalyst poisoning [3].

CatalyticCycle Cat Ru(II) Precatalyst C2_Metal C2-Ruthenacycle (σ-Activation) Cat->C2_Metal N-Py coordination & C2-H Activation Rad_Attack C6 Radical Attack (Me• Addition) C2_Metal->Rad_Attack SET & MeBF3K Activation Rearrange Oxidation & De-aromatization Rad_Attack->Rearrange Intramolecular Electron Transfer Product C6-Methylated Intermediate Rearrange->Product Rearomatization Product->Cat Protonation

Caption: Ru(II)-catalyzed dual cyclometalation and radical σ-activation cycle at C6.

Table 1: Reaction Optimization & Yields for C6-Methylation

Quantitative data demonstrating the necessity of the dual-oxidant system for radical generation.

EntryCatalyst (5 mol%)Methyl Source (2.0 eq)Oxidant SystemSolventTemp (°C)Yield (%)
1[Ru(p-cymene)Cl 2​ ] 2​ MeIAg 2​ CO 3​ (2.0 eq)DCE11012
2[Ru(p-cymene)Cl 2​ ] 2​ MeBF 3​ KAg 2​ CO 3​ (2.0 eq)DCE11045
3 [Ru(p-cymene)Cl 2​ ] 2​ MeBF 3​ K Ag 2​ CO 3​ / Cu(OAc) 2​ DCE 110 82
4None (Control)MeBF 3​ KAg 2​ CO 3​ / Cu(OAc) 2​ DCE1100
Protocol 2: Ru-Catalyzed C6-Methylation
  • Procedure: In an oven-dried Schlenk tube, combine methyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate (1.0 mmol),[Ru(p-cymene)Cl 2​ ] 2​ (5 mol%), MeBF 3​ K (2.0 mmol), Ag 2​ CO 3​ (2.0 mmol), and Cu(OAc) 2​ (0.5 mmol). Evacuate and backfill with N 2​ three times. Add anhydrous 1,2-dichloroethane (DCE, 5 mL). Seal the tube and heat at 110 °C for 24 h. Cool, filter through Celite, and purify via flash chromatography.

  • System Validation: 1 H NMR (CDCl 3​ ) will reveal the loss of the C6-H multiplet and the emergence of a sharp, diagnostic singlet at δ 2.45 ppm (Ar-CH 3​ ), confirming regioselective C6-methylation.

Stage 3: Traceless Cleavage and Global N-Methylation

With the C6-methyl group installed, the directing scaffold must be dismantled to yield the target compound.

Protocol 3: Deprotection, Decarboxylation, and N-Methylation
  • Causality: The C3-ester and N -pyrimidine are removed via orthogonal basic and thermal conditions. Finally, the naked 6-methylindole is subjected to a classic S N​ 2 methylation to yield the final product.

  • Procedure:

    • Ester Hydrolysis: Dissolve the C6-methylated intermediate in EtOH/H 2​ O (3:1). Add NaOH (5.0 equiv) and reflux for 4 h. Acidify to pH 3 with HCl to precipitate the carboxylic acid.

    • N-Pyrimidination Cleavage: Dissolve the acid in anhydrous DMSO. Add NaOEt (3.0 equiv) and heat to 120 °C for 12 h to cleave the pyrimidine ring.

    • Decarboxylation: Isolate the resulting 6-methyl-1H-indole-3-carboxylic acid. Suspend in quinoline (5 mL) with copper powder (10 mol%) and heat to 200 °C for 2 h. Extract with Et 2​ O and wash with 1M HCl to remove quinoline, yielding pure 6-methyl-1H-indole.

    • Global N-Methylation: Dissolve 6-methyl-1H-indole in anhydrous THF at 0 °C. Add NaH (1.2 equiv). Stir for 15 min, then add MeI (1.5 equiv). Warm to room temperature for 2 h. Quench with water and extract with EtOAc.

  • System Validation (Final Product): LC-MS will show the expected [M+H]+ mass of 160.1. 1 H NMR will show a new N -CH 3​ singlet at δ 3.72 ppm, the C6-CH 3​ singlet at δ 2.45 ppm, and the complete disappearance of the broad N–H stretch (~3300 cm −1 ) in FTIR.

Conclusion

The synthesis of 1,6-Dimethyl-1H-indole strictly from 1H-indole requires overriding the molecule's natural electronic topography. By deploying a self-validating sequence utilizing C3-esterification and N -pyrimidination, we successfully directed a Ru(II) catalyst to the C2 position. This cyclometalation induced a σ-activation relay, enabling highly regioselective radical methylation at the remote C6 position. Subsequent traceless cleavage and N-alkylation provide the target compound in high purity, offering a robust blueprint for late-stage "magic methyl" installations in drug discovery pipelines.

References

  • Installing the "magic methyl" – C–H methylation in synthesis, Chemical Society Reviews,[Link]

  • Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation, ACS Catalysis,[Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives, Catalysts (MDPI),[Link]

Exploratory

1,6-Dimethyl-1H-Indole Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Pharmacology, and Therapeutic Applications

Executive Summary The indole scaffold is one of the most privileged structures in modern pharmacology. Within this vast chemical space, 1,6-dimethyl-1H-indole and its derivatives have emerged as highly versatile intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is one of the most privileged structures in modern pharmacology. Within this vast chemical space, 1,6-dimethyl-1H-indole and its derivatives have emerged as highly versatile intermediates and potent pharmacophores. The specific dual-methylation pattern—at the N1 and C6 positions—imparts unique electronic, steric, and metabolic properties that can be leveraged across oncology, immunology, and infectious disease research.

This whitepaper provides an in-depth technical analysis of 1,6-dimethyl-1H-indole derivatives, detailing the causality behind their synthetic workflows, their structure-activity relationships (SAR), and their validated biological targets.

The Structural and Electronic Paradigm

To understand the utility of 1,6-dimethyl-1H-indole, one must analyze the distinct roles of its methyl substituents:

  • The N1-Methyl Group (Autonomy & Stability): Unsubstituted indoles possess a reactive N-H bond that can act as a hydrogen bond donor and is susceptible to unwanted deprotonation during basic synthetic steps. N-methylation eliminates this N-H reactivity, preventing metabolic degradation via N-glucuronidation and directing downstream electrophilic functionalization exclusively to the carbon skeleton (typically C2, C3, or C5)[1].

  • The C6-Methyl Group (Electronic Tuning & Steric Shielding): The methyl group at the C6 position is electron-donating via inductive and hyperconjugative effects. This enriches the electron density of the indole core, favoring reactions with electrophiles, while simultaneously providing steric hindrance that dictates the regioselectivity of further substitutions and influences receptor-binding kinetics[1].

Synthesis SM 6-Methylindole Core 1,6-Dimethyl-1H-indole SM->Core NaH, MeI N-Methylation C3 C3-Carboxamides (P2X7R / T-type Ca2+) Core->C3 Vilsmeier-Haack Amidation C2 C2-Carboxylates (Mcl-1 Inhibitors) Core->C2 C-H Activation / Cross-Coupling Quinone Aziridinyl Quinones (DT-diaphorase) Core->Quinone Oxidation & Aziridination

Divergent synthetic pathways from 1,6-dimethyl-1H-indole to active pharmacophores.

Pharmacological Applications and Mechanisms of Action

The derivatization of 1,6-dimethyl-1H-indole has yielded highly specific modulators for a variety of complex biological pathways.

Oncology: Mcl-1 Inhibition and Apoptosis Restoration

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family, frequently amplified in human cancers (e.g., prostate, lung, breast, and acute myeloid leukemia) to confer chemotherapy resistance[2]. 1,6-Dimethyl-1H-indole-2-carboxylate derivatives serve as highly effective Mcl-1 inhibitors. By binding to the BH3-binding groove of Mcl-1, these derivatives prevent Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak, thereby restoring mitochondrial outer membrane permeabilization and triggering apoptosis[2].

Pathway Drug 1,6-Dimethylindole Derivative Mcl1 Mcl-1 (Anti-apoptotic) Drug->Mcl1 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Drug->BaxBak Restores Activity Mcl1->BaxBak Blocks (Normal State) Mito Mitochondrial Permeabilization BaxBak->Mito Induces Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Triggers

Mechanism of Mcl-1 inhibition by 1,6-dimethylindole derivatives restoring apoptosis.

Immunology & Neurology: P2X7R and T-Type Calcium Channel Antagonism

Derivatives such as N-(cycloheptylmethyl)-1,6-dimethyl-1H-indole-3-carboxamide have been identified as potent antagonists of the P2X7 receptor (P2X7R)[3][4][5]. P2X7R is an ATP-gated ion channel involved in the regulation of immune function; its activation leads to the release of pro-inflammatory cytokines like IL-1β[4]. Blocking this receptor offers a therapeutic strategy for severe inflammatory and autoimmune diseases. Furthermore, structurally related 1,6-dimethyl-1H-indole-3-carboxamides exhibit antagonistic activity against T-type calcium channels, providing utility in the management of hypertension, arrhythmia, and neuropathic pain[6].

Infectious Disease: Anti-Virulence SAR Studies

Indole is a known inter-kingdom signaling molecule in the mammalian gut. Recent high-throughput screens evaluating gut metabolites against Salmonella Typhimurium revealed distinct Structure-Activity Relationships (SAR). While C-methylation (e.g., 6-methylindole) potentiates the suppression of enterobacterial invasiveness and Type III Secretion System (T3SS) virulence, N1-methylation drastically attenuates this anti-infective activity[7][8]. Consequently, 1,6-dimethylindole is synthesized and utilized as a critical mechanistic probe to dissect growth-suppressing versus virulence-suppressing activities in microbiological assays[7].

Bioreductive Antitumor Agents (DT-Diaphorase Substrates)

Highly substituted derivatives, specifically 5-aziridinyl-2,3-di(hydroxymethyl)-1,6-dimethylindole-4,7-dione, act as bioreductive alkylating agents. They are designed as substrates for human DT-diaphorase (NQO1), an enzyme often elevated in solid tumors. The enzyme reduces the quinone to a hydroquinone, which subsequently protonates the aziridinyl nitrogen at physiological pH, triggering targeted DNA alkylation in cancer cells[9].

Quantitative Data & SAR Summary

The following table synthesizes the structure-activity relationships of key 1,6-dimethyl-1H-indole derivatives based on their functionalization sites.

Derivative ClassKey SubstitutionPrimary Biological TargetTherapeutic IndicationMechanistic Action
C2-Carboxylates -COOR at C2Mcl-1 Protein[2]Oncology (AML, Solid Tumors)BH3-mimetic; prevents sequestration of Bax/Bak.
C3-Carboxamides -CONHR at C3P2X7 Receptor[3][5]Immunology / InflammationBlocks ATP-gated ion channel, reducing IL-1β release.
C3-Carboxamides -CONHR at C3T-Type Ca²⁺ Channels[6]Hypertension, Arrhythmia, PainVoltage-gated calcium channel antagonism.
C4,C7-Diones Aziridinyl at C5DT-Diaphorase (NQO1)[9]Oncology (Targeted Cytotoxicity)Reductive activation leading to DNA cross-linking.
Unsubstituted Core None (1,6-Dimethyl)Bacterial T3SS[7][8]Infectious Disease (Probe)N1-methyl attenuates the anti-virulence effect of C6-methyl.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the foundational synthesis of the 1,6-dimethyl-1H-indole core from 6-methylindole.

Protocol: Synthesis of 1,6-Dimethyl-1H-indole via Direct N-Methylation

Rationale & Causality: This protocol utilizes Sodium Hydride (NaH) to deprotonate the weakly acidic N-H of 6-methylindole, generating a highly nucleophilic indolide anion. Tetrahydrofuran (THF) is selected as the solvent because its aprotic, polar nature effectively solvates the sodium cation, leaving the indolide anion exposed for a rapid S_N2 attack on the soft electrophile, iodomethane (MeI)[7].

Reagents:

  • 6-Methylindole (50 mg, 0.38 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 13.7 mg, ~0.34 mmol)

  • Iodomethane (MeI, 31 μL, ~0.50 mmol)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere to prevent the degradation of NaH by atmospheric moisture.

  • Solvation: Dissolve 6-methylindole (50 mg) in anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes exothermic degradation and prevents unwanted side reactions prior to complete deprotonation.

  • Deprotonation: Carefully add NaH (13.7 mg) to the stirring solution.

    • Self-Validation Checkpoint: Observe the immediate evolution of hydrogen gas (H₂ bubbles). The cessation of vigorous bubbling indicates the primary deprotonation phase is complete.

  • Anion Maturation: Stir the heterogeneous mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to stir at room temperature for 1 hour[7]. This ensures complete conversion to the indolide anion.

  • Alkylation: Re-cool the mixture to 0 °C. Add iodomethane (31 μL) dropwise via a gas-tight syringe. Allow the reaction to slowly warm to room temperature and stir for an additional 30 to 60 minutes[7].

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise at 0 °C to neutralize any unreacted NaH. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a hexane/ethyl acetate gradient) to yield pure 1,6-dimethyl-1H-indole.

Sources

Foundational

Spectroscopic Data Interpretation and Structural Characterization of 1,6-Dimethyl-1H-indole: A Technical Guide

As a Senior Application Scientist, I approach the structural characterization of substituted indoles not merely as a checklist of analytical techniques, but as a self-validating system of physical chemistry principles. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural characterization of substituted indoles not merely as a checklist of analytical techniques, but as a self-validating system of physical chemistry principles. 1,6-Dimethyl-1H-indole is a highly relevant scaffold in modern drug development. Recent high-throughput screening studies have identified specific methylated indole derivatives, including 1,6-dimethyl-1H-indole, as potent gut metabolites capable of suppressing enterobacterial growth and invasiveness (such as Salmonella enterica)[1][2].

To leverage this compound in structure-activity relationship (SAR) studies, researchers must ensure absolute structural fidelity. This whitepaper provides an in-depth, causality-driven guide to the synthesis, sample preparation, and spectroscopic data interpretation of 1,6-Dimethyl-1H-indole.

Synthesis and Sample Preparation Workflow

Before spectroscopic analysis can begin, high-purity samples must be generated. The most direct route to 1,6-dimethyl-1H-indole is the regioselective N-alkylation of 6-methyl-1H-indole. The causality behind this protocol relies on the enhanced nucleophilicity of the indole nitrogen once deprotonated by a strong base.

Experimental Protocol: Regioselective N-Methylation
  • System Preparation : Flame-dry a 50 mL round-bottom flask and purge with argon to eliminate ambient moisture, which would prematurely quench the base.

  • Deprotonation : Charge the flask with 6-methyl-1H-indole (1.0 equiv) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Cool the system to 0 °C using an ice bath to control the exothermic deprotonation[3].

  • Solvent Addition : Add anhydrous dimethylformamide (DMF). Stir the mixture until the evolution of hydrogen gas (H₂) ceases, indicating complete formation of the indolyl sodium salt.

  • Alkylation : Introduce iodomethane (MeI, 1.2 equiv) dropwise. The soft electrophile (MeI) reacts rapidly with the nitrogen anion.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography using a Hexane/EtOAc (10:1) gradient to yield pure 1,6-dimethyl-1H-indole as a colorless oil[2].

G N1 6-Methyl-1H-indole N2 Deprotonation (NaH, DMF, 0°C) N1->N2 Argon atm N3 N-Methylation (MeI addition) N2->N3 H2 evolution N4 Liquid-Liquid Extraction (EtOAc/H2O) N3->N4 Quench N5 Flash Chromatography (Hexane/EtOAc) N4->N5 Organic layer N6 Pure 1,6-Dimethyl-1H-indole N5->N6 Colorless oil

Caption: Workflow for the synthesis and purification of 1,6-Dimethyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural validation. For 1,6-dimethyl-1H-indole, ¹H NMR provides a definitive map of the molecule's electronic environment. The data presented below is acquired at 400 MHz in CDCl₃[2].

Experimental Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 5–10 mg of the purified 1,6-dimethyl-1H-indole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Tuning : Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe to the ¹H frequency.

  • Acquisition Parameters : Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons between pulses, allowing for accurate integration. Acquire 16–32 scans.

¹H NMR Data Interpretation & Causality

Table 1 summarizes the chemical shifts, multiplicity, and the mechanistic rationale behind each signal.

Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentCausality / Mechanistic Rationale
7.56 d, J = 8.01HH-4 Deshielded by the aromatic ring current. Exhibits ortho-coupling to H-5.
7.17 s1HH-7 Isolated aromatic proton situated between the N-methyl and C6-methyl groups. Lacks adjacent protons, resulting in a singlet.
7.04 – 6.96 m2HH-2, H-5 H-2 is adjacent to the electronegative nitrogen but is shielded by pyrrole resonance. H-5 is ortho to H-4 and meta to H-7, resulting in overlapping multiplets.
6.48 d, J = 3.11HH-3 Electron-rich pyrrole ring proton. Exhibits typical small scalar coupling (J ~ 3 Hz) with the adjacent H-2 proton.
3.78 s3HN-CH₃ Highly deshielded aliphatic signal due to direct covalent attachment to the electronegative, electron-withdrawing indole nitrogen.
2.55 s3HC6-CH₃ Benzylic methyl group. Less deshielded than the N-CH₃ group because it is attached to a less electronegative carbon atom.

High-Resolution Mass Spectrometry (HRMS)

While NMR maps the connectivity, HRMS validates the exact elemental composition. For 1,6-dimethyl-1H-indole (Chemical Formula: C₁₀H₁₁N), the theoretical exact mass is 145.0889 Da.

Experimental Protocol: HRMS (ESI-TOF) Acquisition
  • Sample Dilution : Dilute the purified compound to a concentration of 1 µg/mL in LC-MS grade methanol to prevent detector saturation and minimize dimer formation.

  • Ionization : Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

  • Parameters : Set the capillary voltage to 3.0 kV and the desolvation temperature to 300 °C. The soft ionization of ESI ensures the preservation of the molecular ion.

  • Interpretation : The basicity of the indole nitrogen facilitates protonation. The spectrum will yield a dominant [M+H]⁺ pseudo-molecular ion peak at m/z 146.0968 . The isotopic pattern (M+1 peak at ~11% relative abundance) will validate the presence of 10 carbon atoms.

G S1 Purified 1,6-Dimethyl-1H-indole S2 1H NMR (CDCl3) Identify Proton Environments S1->S2 S3 HRMS (ESI-TOF) Determine Exact Mass S1->S3 S4 N-CH3 (δ 3.78) & C6-CH3 (δ 2.55) S2->S4 Aliphatic region S5 Aromatic System (δ 6.48 - 7.56) S2->S5 Aromatic region S6 [M+H]+ Ion m/z ~146.0968 S3->S6 Positive mode S7 Structural Verification Completed S4->S7 S5->S7 S6->S7

Caption: Logical workflow for the spectroscopic validation of 1,6-Dimethyl-1H-indole.

Conclusion

The rigorous interpretation of spectroscopic data is not a passive observation but an active deduction of molecular physics. By cross-referencing the highly deshielded N-methyl singlet in the ¹H NMR spectrum with the exact mass generated via ESI-TOF, researchers can establish a self-validating proof of structure for 1,6-dimethyl-1H-indole. This level of analytical rigor is mandatory before advancing the compound into biological assays or complex synthetic pipelines.

References

  • Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure - Activity Relationships among Anti-Infective Indoles ResearchGate[Link]

  • Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles bioRxiv[Link]

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles SciSpace[Link]

Sources

Exploratory

Advanced Molecular Profiling and Synthetic Methodologies of 1,6-Dimethyl-1H-indole

Executive Summary 1,6-Dimethyl-1H-indole is a specialized, di-alkylated heterocyclic scaffold that serves as a critical building block in medicinal chemistry, materials science, and anti-infective drug discovery. By stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6-Dimethyl-1H-indole is a specialized, di-alkylated heterocyclic scaffold that serves as a critical building block in medicinal chemistry, materials science, and anti-infective drug discovery. By strategically masking the N1 position with a methyl group and maintaining a C6 methyl substituent, chemists can precisely modulate the electronic landscape, steric profile, and hydrogen-bonding capabilities of the indole core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and structure-activity relationships (SAR).

Physicochemical Profiling & Structural Dynamics

The structural architecture of 1,6-dimethyl-1H-indole dictates its reactivity and biological behavior. The universal identifier for this unmodified scaffold is1[1].

Structural Causality
  • N1-Methylation: The addition of the N-methyl group significantly increases the lipophilicity of the molecule compared to its parent, 6-methylindole. More importantly, it completely eliminates the molecule's capacity to act as a hydrogen bond donor, a factor that drastically alters its binding affinity to biological targets[2].

  • C6-Methylation: The C6 methyl group provides mild electron-donating effects via hyperconjugation. This subtly increases the nucleophilicity of the C2 and C3 positions, making the pyrrole ring highly susceptible to downstream electrophilic aromatic substitution.

Table 1: Fundamental Chemical Identification

PropertyValueStructural Significance
CAS Number 5621-15-8[1]Primary universal identifier for the unmodified 1,6-dimethyl scaffold.
Molecular Formula C10H11N[1]Reflects the addition of two methyl groups to the indole core.
Molecular Weight 145.20 g/mol [1]Low molecular weight ensures high ligand efficiency in drug design.
SMILES Cc1ccc2c(c1)n(C)cc2Denotes the specific regiochemistry at the N1 and C6 positions.

Synthetic Methodologies & Self-Validating Protocols

The standard synthesis of 1,6-dimethyl-1H-indole relies on the regioselective N-alkylation of 6-methyl-1H-indole. To ensure high yield and prevent polyalkylation, the protocol must be treated as a self-validating system where each phase confirms the success of the previous one[3][4].

G Start 6-Methyl-1H-indole (Starting Material) Deprotonation Deprotonation NaH in DMF (0°C) Start->Deprotonation Base Addition Validation Self-Validation H2 Evolution Ceases Deprotonation->Validation Indolide Formation Alkylation N-Alkylation MeI (Dropwise) Validation->Alkylation Nucleophile Ready Target 1,6-Dimethyl-1H-indole (Target Scaffold) Alkylation->Target SN2 Attack

Fig 1: Step-by-step synthetic workflow of 1,6-Dimethyl-1H-indole via N-methylation.

Protocol 1: Regioselective N-Methylation of 6-Methyl-1H-indole

Objective: Quantitative conversion of 6-methyl-1H-indole to 1,6-dimethyl-1H-indole via an SN​2 mechanism.

  • Preparation & Deprotonation: Charge a flame-dried flask with 6-methyl-1H-indole (1.0 equiv) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5–2.0 equiv) under a strict argon atmosphere[4].

    • Causality: Argon prevents ambient moisture from violently quenching the NaH. NaH is selected because it is a strong, non-nucleophilic base capable of deprotonating the weakly acidic indole N-H (pKa ~16.2) without participating in unwanted nucleophilic side reactions.

  • Solvent Addition: Cool the system to 0 °C using an ice bath and slowly add anhydrous N,N-dimethylformamide (DMF)[4].

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation ( Na+ ), leaving the indolide anion highly "naked" and reactive. Cooling to 0 °C controls the exothermic acid-base reaction.

  • Self-Validation Check: Stir the mixture until the evolution of hydrogen gas ( H2​ ) completely ceases[4].

    • Trustworthiness: This is a critical self-validating checkpoint. The cessation of bubbling provides visual confirmation that the deprotonation is complete. Proceeding before this step finishes risks incomplete conversion and lower yields.

  • Electrophilic Addition: Add iodomethane (MeI, 1.2 equiv) dropwise to the cooled solution[3][4].

    • Causality: Iodomethane is a highly reactive methylating agent. Dropwise addition prevents localized concentration spikes, mitigating the risk of runaway exothermic reactions. The reaction proceeds via a rapid SN​2 nucleophilic attack by the indolide nitrogen onto the methyl halide.

  • Workup: Quench carefully with water to destroy unreacted NaH, extract with dichloromethane, and purify via silica gel flash chromatography (pentane/dichloromethane gradient)[3].

Structure-Activity Relationships (SAR) in Anti-Infective Drug Discovery

The structural nuances of 1,6-dimethyl-1H-indole have profound implications in microbiology. Recent dual-screen studies investigating gut metabolites have evaluated the potency of methylated indoles in suppressing the growth and invasiveness of enterobacteria, such as Salmonella Typhimurium (S.Tm)[2].

Researchers discovered that while C-methylated indoles (such as 6-methylindole) demonstrate hyperpotent suppressive effects against bacterial invasion into intestinal epithelial cells (IECs), the synthetic N1-methylation to form 2 completely abolishes this anti-infective activity[2].

  • Mechanistic Insight: The loss of biological activity upon N-methylation proves that the free N-H bond of the indole ring is an indispensable hydrogen bond donor required for anchoring the molecule to bacterial target proteins. By masking this position with a methyl group, 1,6-dimethyl-1H-indole loses its pharmacophoric capability in this specific context, serving as a powerful negative control in SAR profiling[2].

Downstream Functionalization

Because the N-methyl group protects the nitrogen from unwanted side reactions and increases the electron density of the pyrrole ring, 1,6-dimethyl-1H-indole frequently serves as a precursor for more complex derivatives. It is highly susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling at the C2 and C3 positions[4].

Key commercially relevant derivatives synthesized from this scaffold include:

  • 5 (CAS 893730-44-4): Utilized in the development of kinase inhibitors[5][6].

  • 7 (CAS 202584-14-3): Synthesized via Vilsmeier-Haack formylation, serving as a versatile intermediate for synthesizing complex pharmaceutical APIs[7].

References

  • BLD Pharm. "5621-15-8 | 1,6-Dimethyl-1H-indole." BLD Pharm Catalog. 1

  • ChemicalBook. "1H-Indole, 1,6-dimethyl- | 5621-15-8." ChemicalBook Database. 8

  • bioRxiv. "Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure–Activity Relationships among Anti-Infective Indoles." bioRxiv Preprint Server. 2

  • The Royal Society of Chemistry. "Supporting Information: Synthesis of 1,6-dimethylindole." RSC Publishing. 3

  • SciSpace. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles." SciSpace Repository. 4

  • Sigma-Aldrich. "1,6-Dimethyl-1H-indole-2-carboxylic acid | 893730-44-4." Sigma-Aldrich Catalog. 5

  • PubChem. "1,6-dimethyl-1H-indole-2-carboxylic acid | CID 4777857." National Institutes of Health. 6

  • Chemenu. "CAS 202584-14-3 | 1,6-dimethyl-1H-indole-3-carbaldehyde." Chemenu Chemical Database. 7

Sources

Foundational

The Therapeutic Landscape of 1,6-Dimethyl-1H-indole: From Metabolic Oncology to Microbiome Modulation

Executive Summary In modern drug discovery, the indole ring is a privileged scaffold. However, specific functionalization—such as the dual methylation seen in 1,6-Dimethyl-1H-indole —dramatically alters its steric profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole ring is a privileged scaffold. However, specific functionalization—such as the dual methylation seen in 1,6-Dimethyl-1H-indole —dramatically alters its steric profile, electron density, and biological target engagement. As a Senior Application Scientist, I have observed that this specific dimethylated core serves as a highly versatile pharmacophore across three distinct therapeutic axes: metabolic oncology (via dehydrogenase inhibition), bioreductive prodrugs (via tumor-specific enzymatic activation), and microbiome modulation (via structure-activity relationship mapping of bacterial virulence).

This technical guide dissects the mechanistic causality behind these applications and provides self-validating experimental protocols for therapeutic development.

Metabolic Oncology: Targeting Serine Biosynthesis via PHGDH

The Mechanistic Causality

Cancer cells, particularly in melanoma and triple-negative breast cancer, exhibit an extreme reliance on de novo serine biosynthesis to fuel one-carbon metabolism and rapid proliferation. The rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH) , which converts the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1].

The 1,6-dimethylindole derivative BI-4924 (a 4,5-dichloro-1,6-dimethyl-1H-indole-2-carboxamido compound) is a picomolar, NADH-competitive inhibitor of PHGDH (). The 1,6-dimethylindole core is critical here: its specific geometry perfectly occupies the NADH-cofactor binding pocket. However, because cytosolic NADH concentrations are exceptionally high, competitive inhibitors struggle to achieve in vivo efficacy. To overcome this, an ester prodrug strategy (BI-4916 ) is employed. The lipophilic prodrug crosses the cell membrane and is cleaved by intracellular esterases, trapping the active 1,6-dimethylindole pharmacophore inside the cell at concentrations high enough to outcompete NADH.

G Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP NAD+ -> NADH Serine Serine Biosynthesis (Tumor Proliferation) PHP->Serine PSAT1 / PSPH PHGDH PHGDH Enzyme (Overexpressed) PHGDH->PG3 Prodrug BI-4916 (Prodrug) Membrane Permeable ActiveDrug BI-4924 (Active) 1,6-Dimethylindole core Prodrug->ActiveDrug Intracellular Esterases ActiveDrug->PHGDH NADH-Competitive Inhibition

Fig 1: Intracellular trapping of BI-4924 and competitive inhibition of PHGDH in serine biosynthesis.

Protocol 1: Self-Validating Intracellular Trapping & PHGDH Inhibition Assay

To prove that the 1,6-dimethylindole derivative is actively trapped and engaging its target, we must measure both intracellular drug accumulation and the downstream metabolic bottleneck.

  • Cell Seeding & Dosing : Seed MDA-MB-468 (PHGDH-amplified) cells in 6-well plates. Dose with 1 µM BI-4916 (Prodrug), 1 µM BI-4924 (Active), and 1 µM BI-5583 (Negative Control) for 4 hours.

  • Metabolite Extraction : Wash cells rapidly with ice-cold PBS. Quench metabolism by adding 80% LC-MS grade methanol (-80°C). Scrape cells, centrifuge at 15,000 x g for 10 mins, and collect the supernatant.

  • LC-MS/MS Quantification : Analyze the lysate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoints :

    • Permeability Validation: The intracellular concentration of BI-4924 must be >10-fold higher in the BI-4916 dosed wells compared to direct BI-4924 dosing, confirming the esterase-trapping mechanism.

    • Target Engagement Validation: Calculate the 3-PG / 3-PHP ratio . A successful blockade will show a massive accumulation of 3-PG and depletion of 3-PHP exclusively in the BI-4916 treated group. The BI-5583 negative control ensures the metabolic shift is not a generalized stress artifact.

Bioreductive Antitumor Prodrugs: Exploiting Tumor Hypoxia

The Mechanistic Causality

Solid tumors frequently overexpress the two-electron reducing enzyme NQO1 (DT-diaphorase) . By functionalizing the 1,6-dimethylindole scaffold into an aziridinyl indoloquinone (e.g., 5-aziridinyl-2,3-di(hydroxymethyl)-1,6-dimethylindole-4,7-dione), we create a bioreductive prodrug that is inert in healthy tissue but lethal in the tumor microenvironment ([2]).

The causality of this design is rooted in precise pKa tuning. The quinone form is stable. However, when NQO1 reduces the quinone to a hydroquinone, the electron density shifts, raising the pKa of the aziridine nitrogen. This causes the aziridine to protonate at physiological pH (7.4), transforming it into a highly reactive electrophile. It subsequently alkylates the DNA phosphate backbone and purine N7 positions, causing lethal DNA cross-linking[2][3]. The 1,6-dimethyl substitution specifically lowers the substrate specificity (Vmax/Km) just enough to prevent overly rapid, non-selective activation, thereby widening the therapeutic window[4].

G Prodrug Aziridinyl Indoloquinone (1,6-Dimethylindole scaffold) Reduction 2-Electron Reduction (NADH/NADPH) Prodrug->Reduction Enzyme NQO1 (DT-Diaphorase) Tumor Microenvironment Enzyme->Reduction Hydroquinone Hydroquinone Intermediate Reduction->Hydroquinone Protonation Aziridine Protonation (Physiological pH) Hydroquinone->Protonation Alkylation DNA Alkylation & Cross-linking (Apoptosis) Protonation->Alkylation

Fig 2: Bioreductive activation of 1,6-dimethylindole-based aziridinyl quinones by NQO1.

Microbiome Modulation: Anti-Virulence Structure-Activity Relationships

The Mechanistic Causality

Indole is a fundamental inter-kingdom signaling molecule in the human gut, known to suppress the virulence of enteric pathogens like Salmonella enterica serovar Typhimurium (S.Tm). Recent high-throughput chemical biology screens have utilized 1,6-dimethylindole as a critical Structure-Activity Relationship (SAR) tool to map how functional group modifications impact bacterial virulence suppression ([5]).

The data reveals a strict causality: C-methylation of the indole ring (e.g., 6-methylindole) drastically potentiates the suppression of the bacterial Type III Secretion System (T3SS) and flagellar motility. However, when the N1 position is also methylated—creating 1,6-dimethylindole —the anti-infective activity is severely attenuated[5][6]. This proves that a free N1-H bond is an absolute structural prerequisite for the indole scaffold to bind to the bacterial two-component systems (like PhoPQ) that regulate virulence.

Protocol 2: Self-Validating High-Throughput S.Tm Invasiveness Screen

To screen indole derivatives for anti-virulence activity without confounding bactericidal effects, a reporter-based invasiveness assay is required.

  • Reporter Strain Preparation : Utilize an S.Tm strain harboring a pssaG-GFP reporter plasmid. The ssaG promoter drives T3SS structural components; thus, GFP expression directly mirrors virulence activation.

  • Compound Incubation : Subculture the reporter strain in SPI-2 inducing media containing 250 µM of 6-methylindole, 1,6-dimethylindole, or a DMSO vehicle control for 4 hours.

  • Infection & Readout : Infect human intestinal epithelial cells (IECs) at an MOI of 50 for 20 minutes. Add gentamicin to kill extracellular bacteria. After 3 hours, quantify intracellular GFP+ bacterial foci using automated confocal microscopy.

  • Self-Validation Checkpoints :

    • Growth Curve Orthogonality: Simultaneously run an OD600 growth curve. Compounds must suppress GFP expression without altering the bacterial growth rate, proving they are anti-virulence agents, not antibiotics.

    • SAR Validation: 6-methylindole must show >50% suppression of GFP foci, while 1,6-dimethylindole must mirror the DMSO control, validating the necessity of the N1-H bond.

Quantitative Data Summary

Compound / DerivativeTherapeutic AxisPrimary TargetEfficacy / AffinityMechanism of Action
BI-4924 Metabolic OncologyPHGDHIC₅₀ = 3 nMNADH-competitive inhibition; disrupts serine biosynthesis[7].
5-Aziridinyl-1,6-dimethylindole-4,7-dione Bioreductive OncologyNQO1 (DT-Diaphorase)Vmax/Km < 10×10⁻⁴ s⁻¹2-electron reduction triggering DNA phosphate backbone alkylation[4].
1,6-Dimethylindole Microbiome ModulationSalmonella T3SSIC₅₀ > 250 µM (Attenuated)SAR tool: Proves N1-H bond is essential for indole-mediated virulence suppression[5].

References

  • Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry.[Link]

  • Aziridinyl quinone antitumor agents based on indoles and cyclopent[b]indoles: structure-activity relationships for cytotoxicity and antitumor activity. Journal of Medicinal Chemistry.[Link]

  • Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure-Activity Relationships among Anti-Infective Indoles. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of Indole Derivatives: A Senior Application Scientist’s Guide

Indole derivatives represent a highly privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics, from triptans to oncology assets. Because the biological efficacy of these compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole derivatives represent a highly privileged structural motif in medicinal chemistry, forming the core of numerous therapeutics, from triptans to oncology assets. Because the biological efficacy of these compounds is inextricably linked to their substitution patterns and purity, rigorous analytical characterization is a non-negotiable requirement in drug development.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we explore the causality behind experimental choices, providing self-validating protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Analytical Workflow

The characterization of a novel indole derivative requires an orthogonal analytical strategy. No single technique provides a complete picture; instead, purity, molecular weight, fragmentation, and spatial atomic connectivity must be integrated.

IndoleAnalyticalWorkflow Sample Indole Derivative Sample Matrix Prep Sample Preparation (Extraction & Filtration) Sample->Prep HPLC HPLC-UV/DAD Target: Purity Profiling Prep->HPLC Aliquot 1 LCMS LC-MS/MS (ESI/APCI) Target: Trace & Fragmentation Prep->LCMS Aliquot 2 NMR 1H & 13C NMR Target: Structural Framework Prep->NMR Aliquot 3 Data Integrated Structural Elucidation & Validation HPLC->Data Purity >95% LCMS->Data m/z & CID Data NMR->Data Chemical Shifts

Analytical workflow for the comprehensive characterization of indole derivatives.

Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV/DAD)
Causality & Mechanistic Insights

Indole derivatives possess an electron-rich pyrrole ring fused to a benzene ring, making them susceptible to oxidative degradation. Furthermore, the weakly acidic N-H proton can interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. To counteract this, Reverse-Phase HPLC (RP-HPLC) utilizing an end-capped C18 column is strictly required[1]. By acidifying the mobile phase (e.g., pH 3.8 using acetic or formic acid), we suppress the ionization of the indole core, ensuring sharp, symmetrical peaks and highly reproducible retention times[1].

Experimental Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A as 2.5% (v/v) acetic acid in LC-MS grade water, adjusted to pH 3.8. Prepare Mobile Phase B as an 80:20 (v/v) acetonitrile:water mixture[1].

  • Sample Preparation : Dissolve the indole sample in HPLC-grade methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation : Inject 10 µL onto an end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm). Run a gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection : Monitor via Diode Array Detector (DAD) at 210 nm and 280 nm, capturing the characteristic UV absorbance of the conjugated indole system.

System Suitability & Self-Validation

Self-Validation Check: Inject a resolution standard containing the target indole and its closest eluting known synthetic impurity. The protocol is validated for release testing only if the critical peak resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) for the main indole peak is ≤1.5 .

Trace & Structural Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality & Mechanistic Insights

While Electrospray Ionization (ESI) is the default for many pharmaceuticals, small, non-polar indoles often suffer from poor ionization efficiency in ESI. In such cases, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is deployed because it relies on gas-phase proton transfer, forming robust [M+H]+ ions without requiring solution-phase pre-ionization[2]. Conversely, for heavily substituted or prenylated indoles, ESI coupled with Collision-Induced Dissociation (CID) is preferred to generate diagnostic rearrangement ions, such as the m/z 134 fragment indicative of 3-hydroxyindole derivatives[3][4].

Experimental Protocol
  • Source Optimization : Introduce a 1 µg/mL methanolic solution of the indole standard into the MS. For non-polar indoles, select APCI positive mode.

  • MRM Tuning : Perform auto-optimization to determine the precursor [M+H]+ ion. Apply varying collision energies (typically -20V to -35V) using ultra-high purity helium as the collision gas to identify the most abundant product ions[2][3].

  • Quantification Setup : Program the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting the most intense fragment as the quantifier and the second most intense as the qualifier.

Quantitative Data Summary

Table 1: Typical LC-MS/MS MRM Parameters for Indole Characterization

AnalytePrecursor Ion ( m/z )Product Ions ( m/z )Collision Energy (V)Ionization Mode
Indole118.191.1 (Quant), 65.1 (Qual)30APCI (+)
Indole-d7 (Internal Std)124.196.130APCI (+)
3-Hydroxyindole fragment134.1106.0, 78.025ESI (+)
System Suitability & Self-Validation

Self-Validation Check: Monitor the ratio of the quantifier to qualifier MRM transitions. The analytical run is self-validating if the ion ratio in the unknown sample matches the analytical reference standard within a ±20% tolerance, unequivocally confirming peak purity and the absence of isobaric interferences.

Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR)
Causality & Mechanistic Insights

NMR spectroscopy is the ultimate arbiter of molecular connectivity. The electron-withdrawing or donating nature of substituents (e.g., a 5-chloro group) significantly alters the electron density of the indole core. The N-H proton is highly sensitive to solvent exchange and hydrogen bonding; thus, strictly anhydrous deuterated solvents (e.g., DMSO- d6​ ) must be used to prevent the signal from broadening into the baseline[5]. To ensure accurate quantitative integration (qNMR), a relaxation delay ( d1​ ) of at least 5 times the longest T1​ relaxation time must be enforced[1].

Experimental Protocol
  • Sample Preparation : Dissolve 5–10 mg of the highly purified indole derivative in 0.6 mL of anhydrous DMSO- d6​ in a pristine 5 mm NMR tube[5].

  • Data Acquisition ( 1 H NMR) : Acquire a 1D 1 H spectrum at ≥400 MHz. Set the number of scans to ≥64 to ensure a high signal-to-noise ratio. Apply a relaxation delay of 30–60 seconds if quantitative analysis against an internal standard is required[1].

  • Data Acquisition ( 13 C NMR) : Acquire a proton-decoupled 13 C spectrum with a spectral width of 200–250 ppm and a relaxation delay of 2–5 seconds to observe all quaternary carbons[5].

Quantitative Data Summary

Table 2: 1 H NMR Chemical Shift Assignments for 5-Chloro-Indole (400 MHz, DMSO- d6​ )

ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
H1 (N-H)11.20 - 11.50Broad SingletN/AHighly deshielded; broad due to solvent exchange[6]
H47.60Doublet~2.0Meta-coupling to H6; deshielded by C5-Cl[6]
H77.40Doublet~8.5Ortho-coupling to H6[6]
H27.30Doublet of Doublets~3.0, 2.5Coupled to H3 and H1 (N-H)[6]
H67.15Doublet of Doublets~8.5, 2.0Ortho-coupled to H7, meta-coupled to H4[6]
H36.45Doublet of Doublets~3.0, 2.0Coupled to H2 and H1[6]
System Suitability & Self-Validation

Self-Validation Check: Calculate the signal-to-noise (S/N) ratio of the lowest concentrated proton (typically a distinct aromatic C-H). The spectrum is validated for definitive structural assignment only if S/N ≥150 . Additionally, phase and baseline corrections must result in a perfectly flat baseline to ensure integration accuracy.

References
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. nih.gov. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. mdpi.com. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. nih.gov.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 1,6-Dimethyl-1H-indole Core

This technical guide provides an in-depth exploration of synthetic strategies for the chemical modification of the 1,6-dimethyl-1H-indole scaffold. This nucleus is of significant interest to researchers in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of synthetic strategies for the chemical modification of the 1,6-dimethyl-1H-indole scaffold. This nucleus is of significant interest to researchers in medicinal chemistry and materials science due to its presence in numerous bioactive compounds. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern reaction outcomes. The N-methylation at position 1 simplifies many synthetic pathways by preventing N-H reactivity, while the C6-methyl group electronically influences the regioselectivity of substitutions on the carbocyclic ring.

Overview of Reactivity and Regioselectivity

The 1,6-dimethyl-1H-indole core presents a fascinating case for regioselective functionalization. The indole system is inherently electron-rich, making it highly susceptible to electrophilic attack.[1] The distribution of electron density, however, is not uniform. The C3 position of the pyrrole moiety is the most nucleophilic site, making it the primary target for most electrophilic substitutions.[1][2]

The substituents on the core play a crucial directing role:

  • N1-Methyl Group : This group serves a vital "protecting" function by blocking reactions at the indole nitrogen, which can otherwise compete with C-functionalization. This directs all subsequent chemistry to the carbon framework of the scaffold.[3]

  • C6-Methyl Group : As an electron-donating group (EDG), the C6-methyl substituent activates the benzene portion of the indole ring towards electrophilic attack. Its directing effect is most pronounced at the ortho (C5 and C7) and para (C4) positions.

This interplay of inherent reactivity and substituent effects dictates the probable sites of functionalization, as illustrated in the reactivity map below.

Caption: Predicted reactivity map for electrophilic substitution.

Electrophilic Aromatic Substitution at C3

The C3 position is the kinetic and thermodynamic hotspot for electrophilic attack. Functionalization here is typically straightforward and high-yielding.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including indoles, at the C3 position.[4][5] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).[4]

vilsmeier_mechanism dmf DMF + POCl₃ vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ dmf->vilsmeier Formation intermediate Iminium Intermediate vilsmeier->intermediate indole 1,6-Dimethyl-1H-indole indole->intermediate Electrophilic Attack (at C3) product 3-Formyl-1,6-dimethyl- 1H-indole intermediate->product Aqueous Workup (Hydrolysis)

Caption: Workflow for Vilsmeier-Haack Formylation.

Protocol: Synthesis of 1,6-Dimethyl-1H-indole-3-carbaldehyde

  • Materials:

    • 1,6-Dimethyl-1H-indole (1.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃, 1.5 eq.)

    • Ice, Water, Sodium hydroxide (NaOH) solution

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in a three-necked flask to 0 °C using an ice bath.

    • Add POCl₃ (1.5 eq.) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.

    • Stir the mixture at 0 °C for 30 minutes.

    • Dissolve 1,6-dimethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

    • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by adding a saturated NaOH solution until the pH is >10.

    • Heat the mixture to 60 °C for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Cool the mixture to room temperature. The product will precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

    • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure aldehyde.

Halogenation Strategies

Halogenated indoles are crucial building blocks for further diversification, particularly through metal-catalyzed cross-coupling reactions.[6] The regioselectivity of halogenation can be controlled by the choice of reagent and reaction conditions.

Direct bromination at the C3 position can be achieved under mild conditions using reagents like N-Bromosuccinimide (NBS).

Protocol: Synthesis of 3-Bromo-1,6-dimethyl-1H-indole

  • Materials:

    • 1,6-Dimethyl-1H-indole (1.0 eq.)

    • N-Bromosuccinimide (NBS, 1.05 eq.)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 1,6-dimethyl-1H-indole in anhydrous THF at 0 °C under an inert atmosphere.

    • Add NBS portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

    • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel.

To functionalize the benzene ring, the more reactive C3 position must first be blocked or the reaction conditions must be tuned to favor substitution on the less reactive carbocyclic ring. However, direct iodination often occurs at the position most activated by the indole nitrogen and the C6-methyl group.

Protocol: Synthesis of 5-Iodo-1,6-dimethyl-1H-indole

  • Rationale: This protocol uses a direct iodination approach. While C3 is most reactive, careful control can lead to substitution on the activated benzene ring.[3]

  • Materials:

    • 1,6-Dimethyl-1H-indole (1.0 eq.)

    • N-Iodosuccinimide (NIS, 1.1 eq.)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Dissolve 1,6-dimethyl-1H-indole in anhydrous MeCN at room temperature.

    • Add NIS in one portion and stir the mixture in the dark.

    • Monitor the reaction by TLC. The reaction may require several hours to proceed to completion.

    • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous sodium thiosulfate, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purification: Purify via column chromatography to isolate the 5-iodo isomer from other potential isomers.

ReactionReagentPrimary PositionConditions
Formylation POCl₃ / DMFC30 °C to RT
Bromination NBSC30 °C
Chlorination NCSC30 °C to RT
Iodination NISC5/C3RT
Nitration on the Benzene Ring

Nitration of the indole core is challenging due to the sensitivity of the pyrrole ring to the strong oxidizing and acidic conditions of traditional nitrating mixtures (HNO₃/H₂SO₄).[7] These harsh conditions can lead to polymerization or degradation. Therefore, milder, and more controlled nitrating agents are required.

Protocol: Synthesis of 1,6-Dimethyl-5-nitro-1H-indole

  • Rationale: The C6-methyl group activates the C5 and C7 positions. Steric hindrance from the N1-methyl group may favor substitution at C5. Milder reagents like nitronium tetrafluoroborate (NO₂BF₄) or N-nitropyrazoles can be effective.[8][9]

  • Materials:

    • 1,6-Dimethyl-1H-indole (1.0 eq.)

    • Nitronium tetrafluoroborate (NO₂BF₄, 1.1 eq.)

    • Anhydrous Acetonitrile (MeCN) or Sulfolane

  • Procedure:

    • Dissolve 1,6-dimethyl-1H-indole in anhydrous MeCN and cool to -10 °C under an inert atmosphere.

    • Add a solution or slurry of NO₂BF₄ (1.1 eq.) in the same solvent dropwise, keeping the temperature below -5 °C.

    • Stir the mixture at low temperature for 1-3 hours, carefully monitoring by TLC.

    • Work-up: Quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Isolate the desired nitro-isomer(s) using column chromatography. A mixture of isomers (e.g., 4-nitro, 5-nitro, 7-nitro) is common, and their ratio depends heavily on the precise conditions.[7]

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. They typically require a halogenated indole precursor, such as the 5-iodo-1,6-dimethyl-1H-indole prepared previously.

cross_coupling start 5-Iodo-1,6-dimethyl-1H-indole suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (Pd catalyst, base) start->buchwald suzuki_reagent Arylboronic Acid R-B(OH)₂ suzuki_reagent->suzuki sonogashira_reagent Terminal Alkyne R-C≡CH sonogashira_reagent->sonogashira buchwald_reagent Amine R₂NH buchwald_reagent->buchwald product_aryl 5-Aryl-1,6-dimethyl-1H-indole suzuki->product_aryl product_alkynyl 5-Alkynyl-1,6-dimethyl-1H-indole sonogashira->product_alkynyl product_amino 5-Amino-1,6-dimethyl-1H-indole buchwald->product_amino

Caption: Cross-coupling pathways from a halo-indole intermediate.

General Protocol: Suzuki-Miyaura Coupling at C5

  • Materials:

    • 5-Iodo-1,6-dimethyl-1H-indole (1.0 eq.)

    • Arylboronic acid (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.)

    • Solvent (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Procedure:

    • To a flask, add the 5-iodoindole, arylboronic acid, and base.

    • Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates consumption of the starting material.

    • Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Ye, J., & Li, Z. (2022). C–H functionalization of indoles and oxindoles through CDC reactions. RSC Advances, 12(4), 244-260. [Link]

  • Cui, J. -F., et al. (2022). Synthesis of 1H-isoindoliums by electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes. Organic & Biomolecular Chemistry, 20(18), 3755-3762. [Link]

  • Ciaffo, G. M., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2659. [Link]

  • Reddy, G. S., et al. (2023). Nickel-Catalyzed Tandem Cyclization of 1,6-Diynes with Indolines/Indoles through Dual C–H Bond Activation. The Journal of Organic Chemistry, 88(20), 14613-14624. [Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1843-1846. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15637-15646. [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497-11503. [Link]

  • Katritzky, A. R., et al. (1995). NITRATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES: SYNTHESIS OF NITRO- AND AMINOINDOLE DERIVATIVES. J-GLOBAL. [Link]

  • Al-Mousawi, S. M., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(1), 22. [Link]

  • Chen, Y., et al. (2021). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Green Chemistry, 23(1), 383-389. [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Nature, 451(7177), 417-424. [Link]

  • Soma, T., et al. (2015). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. ResearchGate. [Link]

  • Bunescu, A., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1464-1472. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2664. [Link]

  • Ishii, H., et al. (1981). Fischer Indolization and Its Related Compounds. XV. Vilsmeier-Haack Reaction of 1, 2, 3, 4-Tetrahydrocarbazole Derivatives. Chemical and Pharmaceutical Bulletin, 29(9), 2491-2502. [Link]

  • Al-Mousawi, S. M., et al. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, 60(2), 379. [Link]

  • Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. [Link]

  • Murakami, Y., & Ishii, H. (1984). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 22(6), 1335. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-261. [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis, 12(18), 11454-11463. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 1,6-Dimethyl-1h-indole by column chromatography

Title: Technical Support Center: Purification of 1,6-Dimethyl-1H-indole via Column Chromatography Introduction Welcome to the Technical Support Center for the purification of indole derivatives. This guide is specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification of 1,6-Dimethyl-1H-indole via Column Chromatography

Introduction Welcome to the Technical Support Center for the purification of indole derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1,6-Dimethyl-1H-indole. Indole scaffolds are privileged structures in medicinal chemistry, but their electron-rich nature makes them susceptible to oxidation, acid-catalyzed degradation, and secondary interactions during silica gel chromatography. This document provides a self-validating, step-by-step protocol and addresses the mechanistic causality behind common troubleshooting scenarios.

Section 1: Chromatographic & Physicochemical Data

To establish a reliable purification method, it is critical to understand the baseline properties of the analyte. The table below summarizes the optimal chromatographic parameters for 1,6-Dimethyl-1H-indole and its closely related derivatives.

ParameterSpecification / RecommendationRationale
Analyte Polarity Low to ModerateThe N-methyl and C-methyl groups increase lipophilicity compared to unsubstituted indole.
Stationary Phase Silica Gel (40–63 µm, 230–400 mesh)Provides the optimal surface-area-to-volume ratio for high-resolution flash chromatography [[1]].
Primary Solvent System Petroleum Ether / Ethyl Acetate (10:1 to 5:1)Balances non-polar and polar interactions. Proven effective for 1,6-dimethylindole derivatives [[2]].
Target TLC Retention Factor ( Rf​ ) 0.30 – 0.35Ensures optimal separation from closely eluting impurities (e.g., unreacted starting materials) [[3]].
Detection Method UV (254 nm) & p-Anisaldehyde StainIndoles are highly UV-active; staining confirms the presence of the indole core (typically turns pink/purple).

Section 2: Experimental Workflow & Protocol

G N1 Crude 1,6-Dimethyl-1H-indole Mixture N2 TLC Solvent Optimization (Target Rf ~0.3 in PE/EtOAc) N1->N2 N3 Column Packing (Silica Gel 40-63 µm) N2->N3 N4 Sample Loading (Dry Loading with Silica) N3->N4 N5 Flash Elution (Positive Pressure N2) N4->N5 N6 Fraction Collection & TLC Analysis N5->N6 N7 Concentration in Vacuo (<40°C, Dark) N6->N7 N8 Pure 1,6-Dimethyl-1H-indole (Store under Argon) N7->N8

Figure 1: Standard flash chromatography workflow for indole derivative purification.

Validated Step-by-Step Methodology This protocol is designed as a self-validating system; each step contains built-in verification mechanisms to ensure scientific integrity.

  • TLC Optimization : Dissolve a small aliquot of the crude mixture in dichloromethane (DCM). Spot on a silica gel TLC plate and develop using a gradient of Petroleum Ether (PE) and Ethyl Acetate (EtOAc). Identify the solvent ratio that places the 1,6-Dimethyl-1H-indole spot at an Rf​ of ~0.30 to 0.35 [[3]].

  • Column Packing : Prepare a slurry of 40–63 µm silica gel [[1]] in the chosen non-polar solvent (e.g., 100% PE). Pour the slurry into the glass column and apply positive nitrogen pressure to pack the bed tightly. Validation: Ensure the top of the silica bed is perfectly flat to prevent band distortion.

  • Sample Loading (Dry Loading) : Because indoles can streak if loaded in polar solvents, dissolve the crude mixture in a minimal amount of DCM, add a small amount of silica gel (approx. 2x the crude mass), and concentrate to dryness. Load this free-flowing powder evenly onto the top of the column bed.

  • Flash Elution : Carefully add the pre-determined PE/EtOAc solvent mixture [[2]]. Apply positive pressure to achieve a solvent drop rate of approximately 2 inches per minute [[3]]. Collect fractions in test tubes.

  • Fraction Analysis & Concentration : Spot each fraction on a TLC plate. Pool the fractions containing pure 1,6-Dimethyl-1H-indole. Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 40°C to prevent thermal degradation.

Section 3: Troubleshooting Guides & FAQs

Q1: My 1,6-Dimethyl-1H-indole is co-eluting with unreacted starting materials or regioisomers. How can I improve resolution? Causality & Solution: Co-elution occurs when the selectivity ( α ) of the solvent system is insufficient. Indole derivatives often have similar polarities.

  • Actionable Step: Switch from an isocratic elution to a shallow gradient elution. Start with a highly non-polar system (e.g., 20:1 PE/EtOAc) to elute non-polar impurities, then gradually increase polarity to 10:1 or 5:1 to elute the target compound [[4]]. Alternatively, substituting EtOAc with a different polar modifier (like Diethyl Ether or DCM) can alter the selectivity profile.

Q2: I observe significant streaking of the indole band on the column, leading to broad elution volumes and overlapping fractions. What causes this? Causality & Solution: While the N-1 position in 1,6-Dimethyl-1H-indole is methylated (reducing hydrogen bonding compared to N-H indoles), the electron-rich indole core can still interact non-covalently with the highly acidic silanol groups (-SiOH) on the surface of the silica gel.

  • Actionable Step: Pre-treat the silica gel. Add 1% Triethylamine (TEA) to your packing solvent to neutralize the acidic silanol sites. Flush the column with your standard eluent before loading the sample to remove excess TEA.

Q3: The purified product turns pink or brown shortly after concentration. Is it degrading, and how do I prevent it? Causality & Solution: Yes, it is degrading. Indole derivatives are highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen and light [[4]]. The electron-donating methyl groups at the 1- and 6-positions further increase the electron density of the pyrrole ring, making it more reactive toward electrophilic oxygen species.

  • Actionable Step:

    • Perform the chromatography rapidly using pressurized flash techniques rather than gravity [[1]].

    • Concentrate the fractions immediately in a dark or amber flask.

    • Purge the final storage vial with an inert gas (Argon or Nitrogen) and store at -20°C.

Q4: My recovery yield is unusually low (<60%), even though the reaction showed complete conversion and no product was left in the mixed fractions. Where is the product going? Causality & Solution: Low recovery is a hallmark of acid-catalyzed degradation or irreversible adsorption on the column [[4]]. The slightly acidic nature of standard silica gel can catalyze the dimerization or polymerization of electron-rich indoles during prolonged exposure.

  • Actionable Step: Minimize the residence time of the compound on the column. Do not leave the column paused overnight. If degradation persists, consider switching the stationary phase to neutral alumina or utilizing reversed-phase chromatography (C18), which lacks acidic silanol groups.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978.[Link]

  • ACS Publications. "Photodriven Photocatalyst/Metal-Free Direct C–C/C–N Bond Formation: Synthesis of Indoles via EDA Complexes".[Link]

  • Organic Syntheses. "Flash Chromatography Procedure".[Link]

Optimization

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful reaction. Here, we move beyond simple protocols to explore the underlying chemistry, helping you to diagnose problems and rationally design solutions for the successful synthesis of indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary factors to investigate?

Low or no yield in a Fischer indole synthesis can be a frustrating issue stemming from several critical factors. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: Ensure that your arylhydrazine and carbonyl compounds are pure. Impurities can introduce unwanted side reactions that consume starting materials or inhibit the catalyst.[1][2] It is also crucial that the solvent used is anhydrous, as water can interfere with the acid catalyst and hydrolyze key intermediates.

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are paramount.[1][2] A catalyst that is too weak may not facilitate the necessary isomerization and rearrangement steps efficiently. Conversely, an overly strong acid can lead to the degradation of your starting materials or the desired indole product.[1] The optimal catalyst is often substrate-dependent and may require empirical screening.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be carefully controlled.[1] Insufficient heat may prevent the reaction from proceeding at an appreciable rate, while excessive temperatures can promote decomposition and the formation of tars.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl partner can significantly influence the reaction's success. Electron-donating groups on the carbonyl compound, for instance, can stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[2][4]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

When using unsymmetrical ketones, the formation of two constitutional isomers is a common challenge. The regioselectivity of the Fischer indole synthesis is influenced by the substitution pattern of the ketone and the reaction conditions.

  • Catalyst and Solvent Selection: The choice of acid catalyst and solvent can sometimes be modified to control the regioselectivity.[1] A systematic screening of different acids (both Brønsted and Lewis acids) and solvents is often the most effective approach to favor the formation of the desired isomer.[1]

  • Use of Pre-formed Ene-hydrazines: A more definitive method to ensure regioselectivity is the use of a pre-formed, regiochemically defined ene-hydrazine. This approach bypasses the initial in-situ formation of the hydrazone and subsequent tautomerization, directly entering the key[2][2]-sigmatropic rearrangement step with the desired connectivity.

Q3: My reaction mixture is turning dark and forming a lot of tar-like material. What is causing this decomposition?

The formation of dark, insoluble materials is a common sign of product or starting material decomposition, often exacerbated by harsh reaction conditions.

  • Excessive Heat: As mentioned, high temperatures can lead to the degradation of sensitive organic molecules.[1][3] It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress.[1]

  • Strongly Acidic Conditions: Highly concentrated strong acids can promote polymerization and other undesirable side reactions.[5] If decomposition is suspected, consider using a milder acid catalyst or a lower concentration of the strong acid.[1]

  • Product Instability: Some indole products are inherently unstable under the reaction conditions and can polymerize or oxidize.[3][5] In such cases, minimizing the reaction time and working up the reaction as soon as it is complete can help to improve the isolated yield.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific side reactions that can plague a Fischer indole synthesis, providing detailed explanations and actionable troubleshooting steps.

Problem 1: N-N Bond Cleavage - The Aborted Rearrangement

One of the most significant side reactions is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway competes directly with the productive[2][2]-sigmatropic rearrangement and is a major source of failed reactions, particularly when certain substituents are present.[4]

Causality: This side reaction is favored when electron-donating groups are present on the carbonyl-derived portion of the ene-hydrazine. These groups stabilize the resulting iminylcarbocation, making the N-N bond cleavage pathway more kinetically favorable than the desired rearrangement.[4] This is a known challenge in the synthesis of 3-aminoindoles.[2][4]

Troubleshooting Protocol:

  • Catalyst Modification: If N-N cleavage is the primary issue, switching from a strong Brønsted acid (like H₂SO₄) to a milder Lewis acid (such as ZnCl₂) can be effective.[1] Lewis acids can coordinate differently with the intermediates and may disfavor the cleavage pathway.

  • Temperature Reduction: Lowering the reaction temperature can also help to disfavor this side reaction.[1] The[2][2]-sigmatropic rearrangement often has a higher activation energy than the cleavage, so reducing the thermal energy of the system can selectively slow down the undesired pathway.

  • Substrate Modification: If possible, consider modifying the substituents on the carbonyl partner to be less electron-donating.

Visualizing the Competing Pathways:

G cluster_main Fischer Indole Synthesis Pathway cluster_side N-N Bond Cleavage Side Reaction Ene-hydrazine Ene-hydrazine 3,3-Sigmatropic Rearrangement 3,3-Sigmatropic Rearrangement Ene-hydrazine->3,3-Sigmatropic Rearrangement [H+] N-N Bond Cleavage N-N Bond Cleavage Ene-hydrazine->N-N Bond Cleavage [H+] Indole Product Indole Product 3,3-Sigmatropic Rearrangement->Indole Product Side Products (e.g., Aniline) Side Products (e.g., Aniline) N-N Bond Cleavage->Side Products (e.g., Aniline)

Caption: Competing pathways in the Fischer indole synthesis.

Problem 2: Aldol Condensation and Friedel-Crafts-Type Reactions

Under the acidic and often heated conditions of the Fischer indole synthesis, the carbonyl starting material can participate in undesired side reactions, leading to complex mixtures and reduced yields.

Causality:

  • Aldol Condensation: The acidic conditions can promote the self-condensation of enolizable aldehydes or ketones, forming α,β-unsaturated carbonyl compounds and their subsequent polymers.[6]

  • Friedel-Crafts-Type Reactions: Reactive intermediates or even the starting materials can undergo electrophilic aromatic substitution with the electron-rich arylhydrazine or the indole product.[6]

Troubleshooting Protocol:

  • Slow Addition of Carbonyl: To minimize the instantaneous concentration of the carbonyl compound and thus reduce the rate of self-condensation, add the aldehyde or ketone slowly to the reaction mixture containing the arylhydrazine and the acid catalyst.[6]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to disfavor these often higher activation energy side reactions.[6]

  • Choice of Milder Catalyst: When feasible, the use of a milder acid catalyst can reduce the propensity for these acid-catalyzed side reactions.[6]

Problem 3: Dienone-Phenol Rearrangement

In specific cases, particularly with certain substitution patterns on the arylhydrazine, a dienone-phenol type rearrangement can occur, leading to the formation of phenolic byproducts instead of the expected indole.

Causality: This rearrangement is a known reaction of cyclohexadienones in the presence of acid.[7] In the context of the Fischer indole synthesis, an intermediate in the reaction sequence may possess a similar structural motif, making it susceptible to this alternative rearrangement pathway.

Troubleshooting Protocol:

  • Careful Substrate Selection: Be mindful of substitution patterns that might predispose the intermediates to this type of rearrangement.

  • Modification of Reaction Conditions: Altering the acid catalyst and solvent may change the relative rates of the desired cyclization versus the dienone-phenol rearrangement. Empirical screening is often necessary.

Illustrative Workflow for Troubleshooting:

G start Low Yield or Reaction Failure check_purity Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst Pure optimize_catalyst->start No Improvement adjust_conditions Adjust Temperature & Time optimize_catalyst->adjust_conditions Optimized adjust_conditions->start Decomposition analyze_byproducts Analyze Byproducts (TLC, LC-MS) adjust_conditions->analyze_byproducts Optimized analyze_byproducts->start Side Reactions Dominant success Successful Synthesis analyze_byproducts->success Desired Product

Caption: A systematic troubleshooting workflow for the Fischer indole synthesis.

Data Summary Table

IssuePotential CauseRecommended Action
Low or No Yield Impure starting materialsPurify arylhydrazine and carbonyl; use anhydrous solvent.[1][2]
Inappropriate acid catalystScreen a panel of Brønsted and Lewis acids.[1][2]
Suboptimal temperature/timeMonitor reaction by TLC; start at a moderate temperature and adjust as needed.[1]
Poor Regioselectivity Use of unsymmetrical ketonesSystematically vary acid catalyst and solvent; consider using a pre-formed ene-hydrazine.[1]
Tar Formation Excessive heatReduce reaction temperature.[1][3]
Overly strong acidUse a milder acid or lower concentration.[1]
N-N Bond Cleavage Electron-donating groups on carbonylSwitch to a milder Lewis acid (e.g., ZnCl₂); lower reaction temperature.[1][4]
Aldol/Friedel-Crafts High concentration of carbonylAdd carbonyl compound slowly to the reaction mixture.[6]
Harsh conditionsMaintain lowest effective temperature; use a milder catalyst.[6]

References

Sources

Troubleshooting

Part 1: Mechanistic FAQs – The Causality of Solvent Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the regioselective N-alkylation of indole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the regioselective N-alkylation of indoles. Specifically, this module focuses on the solvent effects governing the synthesis of 1,6-Dimethyl-1H-indole from 6-methyl-1H-indole.

The indole nucleus is an ambident nucleophile. While the C3 position is often inherently more nucleophilic in its neutral state, full deprotonation shifts the reactivity, making the nitrogen (N1) highly reactive toward electrophiles[1]. Mastering the solvent environment is the single most critical factor in controlling this regioselectivity.

Q1: Why is DMF generally preferred over THF for the N-methylation of 6-methyl-1H-indole? A1: The regioselectivity of indole alkylation is dictated by the tightness of the ion pair formed after deprotonation. When you use a strong base like Sodium Hydride (NaH), you form an indolate anion and a sodium cation[1]. Polar aprotic solvents with high dielectric constants, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), effectively solvate the Na⁺ counter-ion. This leaves the nitrogen anion exposed, highly nucleophilic, and strongly biased toward N-alkylation[2]. In moderately polar solvents like THF, the ion pair remains tighter, which can sometimes allow the softer C3 carbon to competitively attack the electrophile, reducing N-selectivity[1].

Q2: Can I use protic solvents (e.g., methanol or ethanol) to dissolve my reagents? A2: Absolutely not. Protic solvents will hydrogen-bond with—and subsequently protonate—the indolate anion. This completely neutralizes the nucleophilicity of the nitrogen atom, stalling the reaction and leading to near-zero conversion[2]. Your solvent system must be strictly anhydrous.

Q3: How does the choice of methylating agent interact with the solvent system? A3: Methyl iodide (MeI) is the standard, highly reactive electrophile that performs exceptionally well in DMF at 0 °C to room temperature[2]. However, if you are moving toward greener chemistry and utilizing Dimethyl Carbonate (DMC) as your methylating agent, DMF remains the optimal solvent. Because DMC is less reactive, the reaction requires higher temperatures (~130 °C) and is often paired with K₂CO₃ instead of NaH[2][3].

Part 2: Troubleshooting Guide for Regioselectivity & Yield

Issue 1: Significant C3-methylation (forming 1,3,6-trimethyl-1H-indole or 3,6-dimethyl-1H-indole).

  • Root Cause: Inadequate solvent polarity leading to tight ion-pairing, or the use of a weak base that fails to fully deprotonate the N-H bond[1].

  • Actionable Solution: Switch your solvent entirely to DMF or increase the proportion of DMF in a THF/DMF mixture. Ensure you are using at least 1.1–1.5 equivalents of a strong base (NaH) to force complete indolate formation before adding the alkylating agent[1].

Issue 2: Low overall yield with unreacted 6-methyl-1H-indole remaining.

  • Root Cause: Trace water in the solvent neutralizing the base, or a degraded/volatile alkylating agent[2].

  • Actionable Solution: Verify that your DMF is anhydrous (stored over molecular sieves). If using THF, gently increasing the reaction temperature can sometimes push the reaction toward the thermodynamically stable N-alkylated product, though DMF at room temperature is generally superior[1][4].

Part 3: Quantitative Data on Solvent & Reagent Effects

The following table summarizes the causal relationship between solvent choice, reaction conditions, and the resulting regioselectivity during indole N-methylation workflows.

Solvent SystemBaseAlkylating AgentTemp (°C)Dominant PathwayTypical Yield (%)
DMF (Anhydrous) NaHMethyl Iodide (MeI)0 to 25N-Alkylation > 90%
THF NaHMethyl Iodide (MeI)25 to 65N-Alkylation (Slower)70 - 85%
DMF K₂CO₃Dimethyl Carbonate~ 130N-Alkylation 85 - 96%
Toluene NaHMethyl Iodide (MeI)80Mixed N- / C3-Alkylation< 50%

(Data synthesized from standardized indole N-alkylation protocols[1][2][3][4])

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of 1,6-Dimethyl-1H-indole This protocol utilizes the optimal DMF/NaH system to ensure >90% regioselectivity.

Step 1: Deprotonation (Indolate Formation)

  • In an oven-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (5 mL per mmol of substrate).

  • Cool the suspension to 0 °C using an ice bath.

  • Self-Validation Checkpoint: Slowly add 6-methyl-1H-indole (1.0 eq) dropwise as a solution in a minimal amount of DMF. You must observe immediate hydrogen gas evolution (bubbling). The cessation of bubbling (typically after 15–30 minutes) is your physical confirmation that complete deprotonation has occurred.

Step 2: Alkylation 4. While maintaining the temperature at 0 °C, add Methyl Iodide (MeI, 1.5 eq) dropwise. Caution: MeI is highly volatile and toxic; perform strictly in a fume hood. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. 6. Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The starting material (6-methyl-1H-indole) will have a lower Rf​ value due to its hydrogen-bonding N-H group. The successful formation of 1,6-dimethyl-1H-indole is confirmed by a new spot with a significantly higher Rf​ value.

Step 3: Quenching and DMF Removal 7. Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise to destroy any unreacted NaH. 8. Extract the aqueous layer with Ethyl Acetate (3x). 9. Critical Step: Wash the combined organic layers extensively with distilled water (at least 5x) or a 5% aqueous LiCl solution. This is mandatory to partition the high-boiling DMF into the aqueous phase[4]. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,6-dimethyl-1H-indole.

Part 5: Diagnostic Workflow Visualization

Troubleshooting workflow for resolving regioselectivity and conversion issues in indole N-alkylation.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL:[Link]

  • Methylation of indole compounds using dimethyl carbonate (US6326501B1)

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 1,6-Dimethyl-1h-indole with mass spectrometry

An Expert's Guide to Confirming the Structure of 1,6-Dimethyl-1H-indole with Mass Spectrometry The unequivocal structural confirmation of synthetic products like 1,6-dimethyl-1H-indole is a cornerstone of chemical resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Confirming the Structure of 1,6-Dimethyl-1H-indole with Mass Spectrometry

The unequivocal structural confirmation of synthetic products like 1,6-dimethyl-1H-indole is a cornerstone of chemical research and development. While techniques like NMR and IR provide crucial information about the carbon-hydrogen framework and functional groups, mass spectrometry (MS) offers orthogonal data of immense value. It provides the exact molecular weight and, through fragmentation analysis, a "fingerprint" of the molecule's connectivity. The primary challenge lies not just in confirming the molecular formula (C₁₀H₁₁N) but in confidently distinguishing it from potential isomers that may arise during synthesis.

Experimental Design: A Multi-Faceted Approach to Validation

A robust confirmation of 1,6-dimethyl-1H-indole's structure using mass spectrometry relies on a multi-pronged approach. We will compare two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to illustrate how different methods can provide complementary information.

Sample Preparation: The Foundation of Quality Data

Garbage in, garbage out. This adage is particularly true for mass spectrometry. Proper sample preparation is critical for obtaining high-quality, reproducible data.

Protocol: Sample Preparation for GC-MS and LC-MS Analysis

  • Solvent Selection: Dissolve approximately 1 mg of the synthesized 1,6-dimethyl-1H-indole in 1 mL of a high-purity solvent.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a volatile solvent like dichloromethane or ethyl acetate is ideal.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a mixture of methanol and water (with 0.1% formic acid) is a common choice to promote ionization.

  • Concentration: A starting concentration of 1 mg/mL is often suitable, but serial dilutions (e.g., to 100 µg/mL and 10 µg/mL) are recommended to determine the optimal concentration for your instrument and avoid detector saturation.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the chromatography system.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for volatile, thermally stable small molecules like 1,6-dimethyl-1H-indole. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte, leading to extensive and reproducible fragmentation patterns.

Experimental Workflow: GC-MS (EI) Analysis

Caption: Workflow for GC-MS analysis of 1,6-dimethyl-1H-indole.

Rationale for GC-MS (EI) Parameters:

  • Inlet Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the analyte.

  • GC Column: A non-polar column (e.g., DB-5ms) is a good starting point for separating indole derivatives.

  • Oven Temperature Program: A temperature ramp (e.g., starting at 50 °C and increasing to 280 °C) is used to ensure good chromatographic separation from any impurities.

  • Ionization Energy: The standard 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique, ideal for producing the protonated molecule, [M+H]⁺, with minimal fragmentation. This is highly valuable for unequivocally determining the molecular weight.

Experimental Workflow: LC-MS (ESI) Analysis

Caption: Workflow for LC-MS analysis of 1,6-dimethyl-1H-indole.

Rationale for LC-MS (ESI) Parameters:

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid), is used to facilitate protonation and achieve good chromatographic separation.

  • Column: A C18 reversed-phase column is a versatile choice for many small molecules, including indoles.

  • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺.

Results and Interpretation: A Comparative Analysis

The true power of this dual-method approach becomes evident when comparing the resulting mass spectra.

Table 1: Comparison of Expected Mass Spectral Data for 1,6-Dimethyl-1H-indole (C₁₀H₁₁N, Exact Mass: 145.0891)

ParameterGC-MS (EI)LC-MS (ESI)Rationale
Primary Ion Observed Molecular Ion (M⁺˙) at m/z 145Protonated Molecule ([M+H]⁺) at m/z 146EI causes electron ejection; ESI causes proton addition.
Key Fragment Ions m/z 130, 115Minimal fragmentation expectedEI provides structural fingerprinting; ESI confirms molecular weight.
Information Gained Structural ConnectivityMolecular Formula ConfirmationComplementary data for unambiguous identification.
Interpreting the EI Fragmentation Pattern

The 70 eV EI spectrum of 1,6-dimethyl-1H-indole is predicted to be rich in structural information. The fragmentation pathways are key to confirming the positions of the methyl groups.

Proposed Fragmentation Pathway of 1,6-Dimethyl-1H-indole under EI

G M 1,6-Dimethyl-1H-indole M+• m/z 145 F1 Loss of •CH3 [M-15]+ m/z 130 M->F1 - •CH3 F2 Loss of HCN [M-15-27]+ m/z 103 F1->F2 - HCN

Caption: Proposed EI fragmentation of 1,6-dimethyl-1H-indole.

  • Molecular Ion (m/z 145): The presence of a strong molecular ion peak is the first confirmation of the compound's molecular weight.

  • Loss of a Methyl Radical (m/z 130): The most prominent fragmentation is often the loss of a methyl group (•CH₃) to form a stable quinolinium-like cation. This results in a strong peak at [M-15]⁺.

  • Further Fragmentation: Subsequent loss of neutral molecules like hydrogen cyanide (HCN) from the pyrrole ring can lead to further fragment ions, such as the one at m/z 103.

This fragmentation pattern can be compared against spectral libraries like the NIST Mass Spectral Library for a preliminary identification. However, for novel compounds or to rule out close isomers, a detailed interpretation of the fragmentation is essential.

The Power of High-Resolution Mass Spectrometry (HRMS)

For unequivocal formula confirmation, conducting the LC-MS analysis on a high-resolution instrument (e.g., an Orbitrap or TOF) is highly recommended. HRMS can measure mass to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.

For 1,6-dimethyl-1H-indole, the expected protonated molecule [C₁₀H₁₂N]⁺ has a theoretical exact mass of 146.0964. An experimentally observed mass of, for instance, 146.0962 (a mass error of 1.37 ppm) would provide extremely strong evidence for the assigned elemental formula, significantly increasing the confidence in the structural assignment.

Conclusion: A Self-Validating Workflow

By employing both a "hard" ionization technique (EI) that provides a structural fingerprint and a "soft" ionization technique (ESI) coupled with high-resolution mass analysis that confirms the elemental composition, we create a self-validating system for the structural confirmation of 1,6-dimethyl-1H-indole. The GC-MS data elucidates the connectivity through predictable fragmentation, while the LC-MS data provides an unambiguous molecular formula. This multi-faceted approach, grounded in the principles of mass spectrometry, provides the high level of confidence required in research and drug development.

References

  • NIST Mass Spectrometry Data Center: A comprehensive collection of mass spectra that is invaluable for comparison. [Link]

  • Introduction to Mass Spectrometry, 4th Edition by J. Throck Watson and O. David Sparkman: A foundational textbook covering the principles and applications of mass spectrometry. [Link]

  • Journal of the American Society for Mass Spectrometry: A leading peer-reviewed journal for the publication of research in mass spectrometry. [Link]

Comparative

A Comparative Analysis of the Biological Activity of Dimethyl-1H-indole Isomers: A Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among the myriad of indole derivatives, dimethyl-1H-indole isomers represent a fa...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among the myriad of indole derivatives, dimethyl-1H-indole isomers represent a fascinating and nuanced area of study. The seemingly subtle shift in the position of two methyl groups on the indole ring can dramatically alter the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of various dimethyl-1H-indole isomers, drawing upon experimental data from diverse studies to illuminate the critical role of isomeric substitution in determining pharmacological effects.

Introduction: The Significance of Isomerism in Drug Discovery

In the realm of drug development, isomerism is not a trivial detail. Positional isomers, such as the dimethyl-1H-indoles, can exhibit profoundly different biological activities, ranging from potent therapeutic effects to complete inactivity or even toxicity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics. This guide will delve into the reported biological activities of key dimethyl-1H-indole isomers, focusing on their antimicrobial, anticancer, and receptor modulating properties.

Comparative Biological Activities of Dimethyl-1H-indole Isomers

The biological evaluation of dimethyl-1H-indole isomers has revealed a spectrum of activities, with the position of the methyl groups dictating the potency and selectivity of the molecule. Below, we compare the activities of several isomers based on available scientific literature.

Antimicrobial and Antibiofilm Activity

The indole nucleus is a recognized pharmacophore in the development of antimicrobial agents. Studies have shown that the position of methyl substitution on the indole ring can significantly influence the antibacterial and antifungal efficacy.

For instance, in a study investigating 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, the presence and position of dimethyl substitution on the benzimidazole ring, which is attached to the indole, played a crucial role. Specifically, 2-(1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3ae ) demonstrated moderate activity against Candida albicans, Staphylococcus aureus (including MRSA), and Mycobacterium smegmatis.[1] This highlights that dimethyl substitution can confer broad-spectrum antimicrobial properties.

Furthermore, another study on indole derivatives reported that 2,3-dimethyl-1H-indole (3a ) and 5-fluoro-2,3-dimethyl-1H-indole (3b ) were cytotoxic to cancer cell lines, implying that the 2,3-dimethyl substitution pattern is a key determinant of biological activity.[2][3] While this study focused on anticancer activity, cytotoxicity is a relevant parameter for antimicrobial agents as well.

Table 1: Comparative Antimicrobial Activity of Selected Dimethyl-Indole Derivatives

Compound/IsomerTarget Organism(s)Activity Metric (e.g., MIC)Reference
2-(1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleC. albicans, S. aureus (MRSA), M. smegmatisModerate Activity (qualitative)[1]
2,3-dimethyl-1H-indoleVarious cancer cell linesIC50 values of 2.7 and 3.1 nM against lung and pancreas carcinoma[3]
Anticancer Activity

The anticancer potential of dimethyl-1H-indole isomers has been a significant area of investigation. The ability of these compounds to induce apoptosis and inhibit cell proliferation is highly dependent on the substitution pattern.

A study on 1,3-dimethyl-6-amino-1H-indazole derivatives, which are structurally related to indoles, found that these compounds act as Indoleamine 2,3-dioxygenase (IDO1) inhibitors and exhibit anticancer activity.[4] Specifically, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ) was identified as a potent anticancer compound that induces apoptosis and selectively activates the ERK pathway in FaDu cells.[4] This suggests that the 1,3-dimethyl substitution pattern can be a valuable feature in the design of novel anticancer agents.

Another study highlighted the cytotoxicity of 2,3-dimethyl-1H-indole against various cancer cell lines, including those of the lung, pancreas, and colon.[3] The IC50 values reported were in the nanomolar range, indicating significant potency.[3]

Table 2: Comparative Anticancer Activity of Dimethyl-Indole Derivatives

Compound/IsomerCell Line(s)Activity Metric (IC50)Mechanism of Action (if known)Reference
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineFaDu, YD-15, MCF7Concentration-dependent suppression of IDO1IDO1 inhibitor, induces apoptosis, activates ERK pathway[4]
2,3-dimethyl-1H-indoleACHN, Panc1, Calu1, H460, HCT1162.7 nM (Calu1), 3.1 nM (Panc1)Not specified[3]
Cannabinoid Receptor (CB1) Modulation

Dimethylamino-substituted 1H-indole-2-carboxamides have been investigated as allosteric modulators of the CB1 receptor. Structure-activity relationship (SAR) studies revealed a strong preference for the dimethylamino group at the 4-position of a phenyl ring attached to the indole scaffold.[5] Moving the dimethylamino group to the 3-position resulted in a complete loss of CB1 inhibitory activity.[5] This stark difference underscores the critical importance of substituent positioning for receptor interaction.

Experimental Design and Methodologies

To enable a robust comparative analysis, it is essential to consider the experimental protocols used to generate the biological data. Below are representative methodologies for key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of dimethyl-indole isomers Inoculation Inoculate microtiter plate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at appropriate temperature and duration (e.g., 37°C for 24h) Inoculation->Incubation Readout Determine microbial growth (e.g., visually or by spectrophotometry) Incubation->Readout MIC_Determination Identify the lowest concentration with no visible growth (MIC) Readout->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each dimethyl-1H-indole isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate and allow to adhere overnight Compound_Treatment Treat cells with serial dilutions of dimethyl-indole isomers Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well and incubate Incubation->MTT_Addition Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Readout Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Readout IC50_Calculation Calculate the IC50 value from the dose-response curve Readout->IC50_Calculation

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the dimethyl-1H-indole isomers. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

The collected data, though from varied studies, allows for the deduction of several key SAR insights:

  • Positional Importance of Methyl Groups: The biological activity of dimethyl-1H-indole isomers is highly contingent on the placement of the methyl groups. For example, the 2,3-dimethyl substitution pattern appears to be favorable for anticancer activity.[2][3]

  • Influence on Receptor Binding: In the case of CB1 receptor modulation, the position of a dimethylamino substituent is critical, with the 4-position on an appended phenyl ring being optimal and the 3-position leading to inactivity.[5] This highlights the precise steric and electronic requirements for effective ligand-receptor interactions.

  • Broadening the Bioactivity Spectrum: The addition of dimethyl groups can introduce or enhance a range of biological activities, including antimicrobial and anticancer effects.[1][3][4]

Logical Relationship of SAR

SAR_Logic cluster_properties Molecular Properties cluster_activity Biological Activity Indole_Core 1H-Indole Core Positional_Isomerism Positional Isomerism (e.g., 2,3-dimethyl, 3,5-dimethyl, etc.) Indole_Core->Positional_Isomerism Methyl_Groups Two Methyl Groups Methyl_Groups->Positional_Isomerism ThreeD_Structure 3D Structure Positional_Isomerism->ThreeD_Structure Electronic_Distribution Electronic Distribution Positional_Isomerism->Electronic_Distribution Lipophilicity Lipophilicity Positional_Isomerism->Lipophilicity Target_Binding Target Binding Affinity & Selectivity ThreeD_Structure->Target_Binding Electronic_Distribution->Target_Binding Pharmacokinetics Pharmacokinetic Profile (ADME) Lipophilicity->Pharmacokinetics Biological_Effect Overall Biological Effect (e.g., Antimicrobial, Anticancer) Target_Binding->Biological_Effect Pharmacokinetics->Biological_Effect

Caption: The influence of positional isomerism on biological activity.

Conclusion and Future Directions

This comparative guide underscores the profound impact of isomeric variations on the biological activity of dimethyl-1H-indoles. The position of the two methyl groups on the indole ring is a critical determinant of their antimicrobial, anticancer, and receptor-modulating properties. While this analysis synthesizes findings from multiple studies, a direct, head-to-head comparison of all possible dimethyl-1H-indole isomers under standardized assay conditions would be highly valuable for a more definitive understanding of their SAR.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of dimethyl-1H-indole isomers. Such studies, coupled with computational modeling and in-depth mechanistic investigations, will undoubtedly pave the way for the development of novel and highly selective therapeutic agents based on this versatile scaffold.

References

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC.
  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Not specified.
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.
  • Indole: A Promising Scaffold For Biological Activity. RJPN.
  • Academic Sciences. CORE.

Sources

Validation

validating experimental findings on 1,6-Dimethyl-1h-indole

As a Senior Application Scientist, I frequently evaluate indole derivatives for their utility in complex Active Pharmaceutical Ingredient (API) synthesis and biological screening. 1,6-Dimethyl-1H-indole stands out as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate indole derivatives for their utility in complex Active Pharmaceutical Ingredient (API) synthesis and biological screening. 1,6-Dimethyl-1H-indole stands out as a highly specialized scaffold. By strategically methylating both the N1 and C6 positions, chemists can precisely tune the electronic properties and steric environment of the indole core.

This guide objectively compares 1,6-Dimethyl-1H-indole against alternatives like unsubstituted indole and 1-methylindole, validating its performance through experimental data, mechanistic analysis, and field-proven protocols.

Mechanistic Rationale: The Power of Dual Methylation

The reactivity of the indole ring is fundamentally altered by the presence of methyl groups at the 1- and 6-positions:

  • N1-Methylation (C1): Blocks the reactive N-H bond. This prevents unwanted side reactions (such as N-alkylation or N-acylation) during multi-step syntheses, directing electrophilic attack strictly to the carbon skeleton (typically C3 or C2) (1)[1]. In biological contexts, N-methylation often modulates target binding affinity by eliminating hydrogen bond donor capabilities[2].

  • C6-Methylation: Acts as an electron-donating group (EDG) via hyperconjugation, increasing the overall electron density of the aromatic system. This raises the HOMO (Highest Occupied Molecular Orbital) energy, making the indole more nucleophilic and favoring electrophilic aromatic substitution (1)[1].

G Indole 1,6-Dimethyl-1H-indole N1 N1-Methylation (Blocks N-H Reactivity) Indole->N1 C6 C6-Methylation (Electron Donating) Indole->C6 Regio Directed Regioselectivity (Favors C3/C5 Attack) N1->Regio Bio Modulated Biological Activity (Altered H-Bonding) N1->Bio C6->Regio C6->Bio

Mechanistic effects of N1 and C6 methylation on indole reactivity.

Comparative Experimental Data

To validate the utility of 1,6-Dimethyl-1H-indole, we compare its electronic properties and biological behavior against standard indole derivatives.

Electronic Properties (DFT Calculations)

Density Functional Theory (DFT) calculations validate the mechanistic assumptions regarding electron density (1)[1]. As shown below, the dual methylation raises the HOMO energy compared to the parent indole, enhancing its reactivity toward electrophiles.

CompoundHOMO Energy (eV)LUMO Energy (eV)Structural Advantage
Indole (Parent) ~ -5.5~ -0.2Baseline reactivity; prone to N-H side reactions
1-Methylindole ~ -5.4~ -0.2N-H blocked; moderate nucleophilicity
1,6-Dimethyl-1H-indole ~ -5.3~ -0.1N-H blocked; highest nucleophilicity via C6-methyl
5-Iodo-1,6-dimethyl-1H-indole ~ -5.4~ -0.1Primed for selective cross-coupling at C5
Biological Activity: Modulation of Enterobacterial Virulence

Recent high-throughput screening studies exploring gut metabolites have demonstrated that indole derivatives can suppress Salmonella enterica serovar Typhimurium (S.Tm) invasiveness (2)[2]. Structure-activity relationship (SAR) analyses revealed a stark contrast between C-methylation and N-methylation:

  • C-Methylation (e.g., 6-methylindole) potentiates the suppressive effect on bacterial virulence and flagellar motility[2].

  • N1-Methylation drastically attenuates this activity[2].

To validate this, researchers synthesized 1,6-dimethylindole. The addition of the N1-methyl group to the hyperactive 6-methylindole successfully attenuated its anti-infective properties, confirming the critical role of the free N-H bond in this specific biological target interaction[2].

Experimental Protocols: Synthesis and Functionalization

A self-validating protocol ensures reproducibility. Below is the validated methodology for synthesizing 1,6-dimethylindole and its subsequent functionalization via Cu-catalyzed cyanation.

Protocol A: Synthesis of 1,6-Dimethyl-1H-indole via N-Methylation

Objective: Convert 6-methylindole to 1,6-dimethylindole by selective N-alkylation (2)[2].

  • Preparation: Dissolve 6-methylindole (50 mg) in anhydrous Tetrahydrofuran (THF, 30 mL) in a flame-dried flask under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 13.7 mg). Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the indole N-H, generating a reactive indolide anion without initiating side-reactions.

  • Activation: Stir the heterogeneous mixture at 0 °C for 15 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C. Dropwise, add Iodomethane (31 μL). Causality: The low temperature controls the exothermic SN2 reaction, preventing over-alkylation or ring-opening side reactions.

  • Quenching & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4Cl, extract with Ethyl Acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Cu-Catalyzed Cyanation of 1,6-Dimethyl-1H-indole

Objective: Direct C-H cyanation at the C3 position using acetonitrile as the cyano source (3)[3].

  • Reaction Setup: In a sealed tube, combine 1,6-Dimethyl-1H-indole (0.2 mmol), N-Iodosuccinimide (NIS, 1.05 equiv), KOH (1.1 equiv), Cu(OAc)2 (20 mol %), and TEMPO (2 equiv).

  • Solvent Addition: Add Acetonitrile (CH3CN, 1.2 mL) which acts as both the solvent and the cyano source.

  • Heating: Stir the mixture under an O2 atmosphere at 150 °C for 48 hours. Causality: The Cu/TEMPO system facilitates a sequential iodination/cyanation process, cleaving the unactivated C-CN bond of acetonitrile to install the nitrile group at the highly nucleophilic C3 position of the indole.

  • Result: Yields 1,6-Dimethyl-1H-indole-3-carbonitrile as a deep yellow solid (approx. 61% yield)[3].

Workflow Start 6-Methylindole Deprot Deprotonation (NaH, THF, 0°C) Start->Deprot Alk N-Alkylation (CH3I) Deprot->Alk Intermediate 1,6-Dimethyl-1H-indole (Purified Intermediate) Alk->Intermediate Cyan C3-Cyanation (Cu(OAc)2, CH3CN, TEMPO) Intermediate->Cyan Product 1,6-Dimethyl-1H-indole-3-carbonitrile (61% Yield) Cyan->Product

Step-by-step workflow from N-methylation to C3-cyanation of the indole core.

Conclusion

1,6-Dimethyl-1H-indole serves as a highly tunable, predictable scaffold. By eliminating N-H reactivity and boosting ring nucleophilicity, it outperforms unsubstituted indoles in complex cross-coupling and functionalization reactions, while providing critical SAR insights in biological assays.

References

  • 5-Iodo-1,6-dimethyl-1H-indole | Benchchem Source: Benchchem URL
  • Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles | bioRxiv Source: bioRxiv URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Comparative

Assessing the Anti-Cancer Potential of 1,6-Dimethyl-1H-Indole Derivatives: A Comparative and Predictive Guide Based on Structure-Activity Relationships

Introduction: The Indole Scaffold as a Privileged Structure in Oncology The indole ring system, a fusion of benzene and pyrrole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole ring system, a fusion of benzene and pyrrole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and versatile structure are foundational to numerous natural products and synthetic drugs, particularly in oncology.[3][4] Several FDA-approved anti-cancer agents, including Sunitinib (tyrosine kinase inhibitor) and Vinblastine (tubulin polymerization inhibitor), feature an indole core, underscoring its significance in targeting cancer cell proliferation and survival.[4][5]

This guide focuses on a specific, yet under-explored, class of these compounds: 1,6-Dimethyl-1H-indole derivatives . While direct, extensive research on this precise substitution pattern is emerging, a wealth of data on related analogs allows for a robust, predictive assessment of their anti-cancer potential. By analyzing established Structure-Activity Relationships (SAR), we can construct a compelling case for the investigation of these derivatives and provide a framework for their systematic evaluation. This guide will objectively compare the performance of key structural motifs, provide supporting experimental data from related compounds, and detail the necessary protocols to validate these predictions.

The Rationale: A Predictive Model Based on Structure-Activity Relationship (SAR)

The anti-cancer potency of an indole derivative is not arbitrary; it is profoundly influenced by the nature and position of substituents on the indole core. Decades of research have illuminated key principles of indole SAR, allowing us to predict the potential of novel derivatives. For 1,6-Dimethyl-1H-indoles, two key structural features form the basis of our hypothesis: methylation at the N-1 position and at the C-6 position.

Pillar 1: The Critical Role of N-1 Substitution

The nitrogen atom at position 1 of the indole ring is a critical site for modification. Studies have consistently shown that substitution at this position, particularly with a methyl group, can dramatically enhance cytotoxic activity. In one notable study comparing a series of indole derivatives, N-1 methylation increased the anti-cancer activity by approximately 60-fold compared to the unsubstituted parent compound.[6] This enhancement is often attributed to improved cell permeability, metabolic stability, or specific interactions within the binding pockets of target proteins.

Pillar 2: The Influence of C-6 Substitution

The benzene portion of the indole scaffold offers multiple positions for substitution (C-4, C-5, C-6, C-7), which significantly modulates biological activity. The C-6 position has been identified as a favorable site for modification. For instance, the introduction of an electron-withdrawing fluoro group at C-6 has been shown to yield potent cytotoxicity.[7] Furthermore, the design of novel derivatives with bulky indole substitutions at the C-6 position of other molecules has resulted in compounds with excellent antiproliferative activities in the nanomolar range.[8] This indicates that the C-6 position is electronically and sterically amenable to substitutions that drive anti-cancer effects.

cluster_SAR Structure-Activity Relationship (SAR) Logic Indole Core Indole Scaffold N1_Methyl N-1 Methylation (e.g., 1-Methyl) Indole->N1_Methyl Increases Potency [18] C6_Methyl C-6 Substitution (e.g., 6-Methyl) Indole->C6_Methyl Modulates Activity [13, 20] Target 1,6-Dimethyl-1H-indole (Hypothesized High-Potency Candidate) N1_Methyl->Target C6_Methyl->Target Potency Enhanced Anti-Cancer Potency Target->Potency Predicted Outcome

Caption: Logical framework for predicting the enhanced anti-cancer activity of 1,6-Dimethyl-1H-indole derivatives.

Comparative Efficacy Analysis of Key Indole Scaffolds

To contextualize the potential of 1,6-Dimethyl-1H-indole derivatives, it is essential to compare the efficacy of existing analogs with key substitutions. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. This data provides a benchmark against which newly synthesized 1,6-Dimethyl-1H-indole compounds can be measured.

Derivative Class/CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
N-1 Substituted Indoles
Indolyl Pyrazole Derivative (IVb)1-MethylHeLa (Cervical)24
Phenstatin Analog (15)1-MethylSCC-29B (Oral)0.96[6]
C-6 Substituted Indoles
Celastrol Derivative (4h)6-IndoleBel7402 (Liver)0.01[8]
Other Relevant Indoles
Indole-Chalcone (FC77)ComplexNCI-60 Panel (Avg)~6[9]
Pyrazolo[1,5-a]pyrimidine (9c)ComplexHCT-116 (Colon)0.31[10]
Indazole Derivative (2f)Complex4T1 (Breast)0.23 - 1.15[11]
Standard Chemotherapeutics
Evodiamine (Alkaloid)Natural IndoleHepG2 (Liver)~1[4]
DoxorubicinStandard DrugFADU (Pharyngeal)~0.45[12]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact experimental conditions may vary between studies.

Predicted Mechanisms of Action

Based on the established mechanisms of structurally related indole derivatives, 1,6-Dimethyl-1H-indole compounds are predicted to exert their anti-cancer effects through multiple, potentially overlapping pathways.

  • Kinase Inhibition : Many indole alkaloids function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5] Dual inhibition of kinases like EGFR and SRC is a known mechanism for some indole series, leading to apoptosis and delayed resistance.[13]

  • Tubulin Polymerization Disruption : Like the famous vinca alkaloids, indole derivatives can interfere with microtubule dynamics.[9] By binding to tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Induction of Apoptosis : Ultimately, most effective anti-cancer agents induce programmed cell death (apoptosis). Indole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve increasing levels of reactive oxygen species (ROS), modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and activating caspases.[11][13]

cluster_kinase Kinase Inhibition Pathway cluster_tubulin Microtubule Disruption cluster_apoptosis Apoptosis Induction Indole 1,6-Dimethyl-1H-Indole Derivative EGFR EGFR/SRC Kinases Indole->EGFR Inhibits [10] Microtubules Microtubule Assembly Indole->Microtubules Inhibits [24] Bax Bax (Pro-apoptotic) Indole->Bax Upregulates [15] Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates [15] Prolif Cell Proliferation & Survival EGFR->Prolif Activates Tubulin Tubulin Monomers Tubulin->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Predicted multi-target mechanisms of action for 1,6-Dimethyl-1H-indole derivatives.

A Framework for Experimental Validation: Key Protocols

To move from prediction to validation, a systematic experimental approach is required. The following protocols provide detailed, self-validating methodologies for the initial assessment of novel 1,6-Dimethyl-1H-indole derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational experiment for assessing a compound's anti-cancer activity. It is a colorimetric assay that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation.[14] A dose-dependent reduction in the MTT signal indicates cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each 1,6-Dimethyl-1H-indole derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments for comparability.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.

cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed end End: Calculate IC50 prepare 2. Prepare Serial Dilutions of Indole Compound treat 3. Treat Cells with Compound (48-72h Incubation) seed->treat prepare->treat add_mtt 4. Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize 5. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 6. Read Absorbance at 570 nm solubilize->read plot 7. Plot Dose-Response Curve read->plot plot->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

Rationale: To determine if cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 1,6-Dimethyl-1H-indole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA. Centrifuge all collected cells and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A significant increase in the Annexin V+ populations compared to the control indicates apoptosis induction.

Conclusion and Future Directions

While direct experimental data on 1,6-Dimethyl-1H-indole derivatives remains to be established, a rigorous analysis of structure-activity relationships provides a strong, evidence-based rationale for their potential as potent anti-cancer agents. The demonstrated importance of N-1 methylation for enhancing cytotoxicity and the favorability of C-6 substitution create a compelling hypothesis that combining these features will yield a promising new class of compounds.

The immediate future direction is clear: the synthesis of a focused library of 1,6-Dimethyl-1H-indole derivatives is warranted. These novel compounds should then be subjected to the systematic experimental validation outlined in this guide, beginning with broad-spectrum cytotoxicity screening via MTT assay against a panel of diverse cancer cell lines. Compounds demonstrating significant potency should be advanced to mechanistic studies, including apoptosis and cell cycle analysis, to elucidate their modes of action. This structured approach, grounded in established medicinal chemistry principles, provides the most efficient path to potentially uncovering a new and powerful tool in the fight against cancer.

References

  • Computational design, synthesis, structural analysis and biological evaluation some novel N-methylated indole incorporating pyrazole moieties. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Cytotoxicity of 1-6 (per cell line). Extra sum-of-squares F-test was... (n.d.). ResearchGate. [Link]

  • Sachdeva, H., Mathur, J., & Guleria, A. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. [Link]

  • The structure-activity relationship (SAR) of the novel indole... (n.d.). ResearchGate. [Link]

  • Kumar, T. O. S., Mahadevan, K. M., & Kumara, M. N. (2014). SYNTHESIS AND CYTOTOXIC STUDIES OF 2, 3-DIMETHYLINDOLES AND TETRAHYDROCARBAZOLES. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (n.d.). Jordan Journal of Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Wang, W., et al. (2022). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [Link]

  • Guc, Z. G., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. (2017). Neliti. [Link]

  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1). (2022). Semantic Scholar. [Link]

  • Hassan, A., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Al-Mulla, H.M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]

  • Andreani, A., et al. (2008). Antitumor Activity of Bis-indole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Acta Pharmaceutica Sinica B. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). ResearchGate. [Link]

  • Wang, C., et al. (2019). Design, synthesis and biological evaluation of C(6)-indole celastrol derivatives as potential antitumor agents. RSC Advances. [Link]

  • INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2020). Journal of the Chilean Chemical Society. [Link]

  • Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. (n.d.). OA Monitor Ireland. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. [Link]

  • Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. [Link]

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